Product packaging for Valethamate Bromide(Cat. No.:CAS No. 90-22-2)

Valethamate Bromide

Cat. No.: B1216629
CAS No.: 90-22-2
M. Wt: 386.4 g/mol
InChI Key: CEJGGHKJHDHLAZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Valethamate bromide is a quarternary ammonium compound classified as an anticholinergic and antispasmodic agent. Its primary research application lies in studying the inhibition of smooth muscle contractions. The compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), blocking the action of the neurotransmitter acetylcholine. This mechanism leads to the relaxation of smooth muscle tissue found in various organ systems, providing a valuable tool for investigating spasmolytic pathways. In research settings, this compound is utilized to explore conditions involving smooth muscle spasms, such as those in the gastrointestinal tract. A significant body of scientific investigation has also focused on its potential role in facilitating cervical dilation during labor, with studies indicating it may shorten the active phase of the first stage of labor. The product is supplied as a high-purity compound for in vitro research. This compound is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this product in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32BrNO2 B1216629 Valethamate Bromide CAS No. 90-22-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32NO2.BrH/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3;/h9-13,16,18H,6-8,14-15H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJGGHKJHDHLAZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049027
Record name Diethylmethyl(2-3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-22-2
Record name Valethamate bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valethamate bromide [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylmethyl(2-3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl(methyl)(2-(3-methyl-2-phenylvaleryloxy)ethyl)ammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALETHAMATE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XFR940M2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of Valethamate Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Valethamate Bromide (CAS No: 90-22-2), an anticholinergic and antispasmodic agent.[1][2][3] This document details the synthetic pathway, experimental protocols, and analytical characterization methods, presenting quantitative data in a structured format for ease of reference and comparison.

Introduction to this compound

This compound, chemically known as N,N-Diethyl-N-methyl-2-[(3-methyl-1-oxo-2-phenylpentyl)oxy]ethanaminium bromide, is a quaternary ammonium compound.[1][2] It functions as a muscarinic acetylcholine receptor antagonist, leading to the relaxation of smooth muscles.[1] This property makes it clinically useful for managing smooth muscle spasms, such as those in the gastrointestinal tract, and it has also been used to facilitate labor by promoting cervical dilation.[1][4] The molecular formula of this compound is C₁₉H₃₂BrNO₂, and it has a molecular weight of 386.37 g/mol .[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the formation of 3-methyl-2-phenylpentanoic acid, followed by esterification and subsequent quaternization.[1][5]

Synthetic Pathway

The logical flow of the synthesis process is illustrated below, starting from the initial precursors to the final product.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification cluster_3 Step 4: Quaternization A Benzyl Cyanide C 2-Phenyl-3-methylvaleronitrile A->C Sodium Amide B 2-Bromobutane B->C D 3-Methyl-2-phenylpentanoic Acid C_ref->D Sulfuric Acid E 2-Diethylaminoethanol F Basic Ester (2-(Diethylamino)ethyl 3-methyl-2-phenylpentanoate) E->F D_ref->F Sodium Methylate, Heat G Methyl Bromide H This compound G->H F_ref->H Acetone

Caption: Synthesis pathway of this compound.
Experimental Protocol for Synthesis

The following protocol is a detailed methodology for the laboratory-scale synthesis of this compound.[5]

  • Step 1: Synthesis of 2-Phenyl-3-methylvaleronitrile

    • In a suitable reaction vessel, react Benzyl cyanide with 2-bromobutane in the presence of sodium amide.

    • Monitor the reaction until completion.

    • Isolate the product, 2-phenyl-3-methylvaleronitrile, using appropriate extraction and purification techniques.

  • Step 2: Hydrolysis to 3-Methyl-2-phenylpentanoic Acid

    • Hydrolyze the resulting 2-phenyl-3-methylvaleronitrile using sulfuric acid.

    • Upon completion, neutralize the reaction mixture and extract the carboxylic acid.

    • Purify the 3-methyl-2-phenylpentanoic acid, for example, by recrystallization.

  • Step 3: Esterification with 2-Diethylaminoethanol

    • Heat 24 g of 3-methyl-2-phenylpentanoic acid with 30 g of 2-diethylaminoethanol and 0.5 g of sodium methylate for one hour at 175-185°C.[5]

    • Remove the excess diethylaminoethanol under vacuum.[5]

    • Dissolve the residue in 300 cc of 2 N-acetic acid.[5]

    • Wash the acidic solution with ether.[5]

    • Make the solution alkaline using a concentrated potassium carbonate solution and ice.[5]

    • Extract the basic ester with ether.[5]

    • Wash the ether solution with water, dry it with sodium sulfate, and evaporate the solvent.[5]

    • Distill the residue under high vacuum to yield the pure basic ester (boiling point 98-100°C at 0.03 mm Hg).[5]

  • Step 4: Quaternization with Methyl Bromide

    • Dissolve the purified basic ester in acetone.[6]

    • Add an acetone solution containing an excess of methyl bromide.[6]

    • Allow the mixture to stand for several hours to facilitate crystallization of the methobromide.[6]

    • Filter the crystallized solid. Additional product can be obtained by evaporating the filtrate.[6]

    • Recrystallize the product from acetone to obtain pure this compound.[6]

Characterization of this compound

A combination of physical and spectroscopic techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Physical and Spectroscopic Data

The table below summarizes the key characterization data for this compound.

ParameterTechniqueExpected Value / CharacteristicsReference(s)
Physical Appearance Visual InspectionWhite to almost white crystalline powder[1]
Melting Point Melting Point Apparatus100-101°C or 120-127°C[2][5][7]
Solubility Solvation TestFreely soluble in water, very soluble in alcohol, practically insoluble in ether.[2]
Infrared (IR) Spectrum FT-IR SpectroscopyCharacteristic peaks for C=O (ester), C-O, C-N, and aromatic C-H bonds. C-C stretching vibrations are expected in the 800-1100 cm⁻¹ region.[1]
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR SpectroscopySignals corresponding to protons and carbons in the phenyl, alkyl, and diethylaminoethyl groups.[8]
Mass Spectrometry (MS) Mass SpectrometerMolecular ion peak corresponding to the cationic part (C₁₉H₃₂NO₂⁺) at m/z 306.24.[9]
Purity (HPLC) RP-HPLC>98.0%
Analytical Workflow

The following diagram outlines the logical sequence of analytical techniques used for the comprehensive characterization of synthesized this compound.

G Start Synthesized This compound Phys_Char Physical Characterization (Appearance, Solubility, Melting Point) Start->Phys_Char Spectro_ID Spectroscopic Identification Phys_Char->Spectro_ID IR FT-IR Spectroscopy Spectro_ID->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Spectro_ID->NMR Structural Elucidation MS Mass Spectrometry Spectro_ID->MS Molecular Weight Purity_Assay Purity & Assay IR->Purity_Assay NMR->Purity_Assay MS->Purity_Assay HPLC RP-HPLC Analysis Purity_Assay->HPLC Quantification Final Characterized Product HPLC->Final

Caption: Analytical workflow for this compound characterization.
Experimental Protocols for Characterization

  • Apparatus: Calibrated digital melting point apparatus.

  • Procedure:

    • Place a small amount of the dried, crystalline this compound into a capillary tube, sealed at one end.

    • Compact the sample by tapping the tube gently.

    • Place the capillary tube in the heating block of the apparatus.

    • Heat at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

  • Apparatus: Fourier Transform Infrared (FTIR) Spectrometer.

  • Procedure (KBr Disc Method):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.[10]

    • Transfer the mixture to a die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[11]

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to the functional groups present in this compound.[1]

  • Apparatus: NMR Spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Analyze the spectra, assigning chemical shifts, integration values, and coupling patterns to the molecular structure of this compound.

  • Apparatus: HPLC system with a PDA or UV detector.

  • Objective: To determine the purity of this compound.

  • Chromatographic Conditions (Example Method 1): [12][13]

    • Column: Luna HPLC analytical C18 (250 x 4.6 mm, 5 µm).[12][13]

    • Mobile Phase: Acetonitrile: Water (20:80 v/v).[12][13]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 200 nm.[12][13]

    • Expected Retention Time: Approximately 4.62 min.[12][13]

  • Chromatographic Conditions (Example Method 2): [14]

    • Column: Merck C8 (250 x 4.6 mm, 5 µm).[14]

    • Mobile Phase: Methanol: 25 mM Potassium Dihydrogen Ortho-phosphate buffer (pH 2.5) (55:45 v/v).[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection Wavelength: 210 nm.[14]

  • Procedure:

    • Prepare the mobile phase and degas it thoroughly.

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare the sample solution by dissolving the synthesized product in the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and determine the retention time and peak area.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

References

Valethamate Bromide: A Technical Deep Dive into its Anticholinergic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Anticholinergic Action

Valethamate Bromide functions as a parasympatholytic agent by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors.[1][5] These G-protein coupled receptors are widely distributed throughout the body and are integral to the parasympathetic nervous system's control over various physiological functions, including smooth muscle contraction in the gastrointestinal, urinary, and reproductive tracts.[1][5] By blocking the action of ACh, this compound effectively interrupts the signaling cascade that leads to smooth muscle contraction, resulting in muscle relaxation and spasmolysis.[1][2] This is the foundational principle behind its clinical application in conditions characterized by visceral spasms and in obstetrics to facilitate cervical dilation.[2][5][6]

Muscarinic Receptor Signaling Pathways

The anticholinergic activity of this compound is directed at the family of five muscarinic acetylcholine receptor subtypes (M1-M5), which are coupled to different G-protein signaling pathways. The antagonism of these pathways is central to the pharmacological effects of the drug.

  • M1, M3, and M5 Receptor Antagonism (Gq/11 Pathway): The M1, M3, and M5 subtypes are primarily coupled to the Gq/11 family of G-proteins. Upon activation by acetylcholine, these receptors stimulate phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), culminating in a cascade of phosphorylation events that lead to smooth muscle contraction. This compound, by blocking these receptors, inhibits this entire signaling cascade, thereby promoting muscle relaxation.

  • M2 and M4 Receptor Antagonism (Gi/o Pathway): The M2 and M4 receptor subtypes are coupled to the Gi/o family of G-proteins. Activation of these receptors by acetylcholine leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A reduction in cAMP levels generally leads to a decrease in the activity of protein kinase A (PKA), which can influence smooth muscle tone. By antagonizing M2 and M4 receptors, this compound prevents the ACh-induced decrease in cAMP, thereby contributing to its overall smooth muscle relaxant effect.

Below are Graphviz diagrams illustrating these signaling pathways.

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M_receptor M1/M3/M5 Receptor Gq Gq/11 Protein M_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to Valethamate Valethamate Bromide Valethamate->M_receptor Blocks ACh Acetylcholine ACh->M_receptor Activates

Gq/11 Signaling Pathway Antagonized by this compound

Gi_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M_receptor M2/M4 Receptor Gi Gi/o Protein M_receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Modulation of Smooth Muscle Tone PKA->Relaxation Influences Valethamate Valethamate Bromide Valethamate->M_receptor Blocks ACh Acetylcholine ACh->M_receptor Activates

Gi/o Signaling Pathway Antagonized by this compound

Quantitative Data on Anticholinergic Activity

A critical aspect of characterizing an anticholinergic drug is the quantitative determination of its binding affinity for the different muscarinic receptor subtypes. This is typically expressed as the inhibitor constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). As of the latest review of available scientific literature, specific Kᵢ or IC₅₀ values for this compound at the M1, M2, M3, M4, and M5 muscarinic receptors have not been publicly reported. The following table illustrates the type of data that would be presented had it been available.

Receptor SubtypeLigandKᵢ (nM)IC₅₀ (nM)Assay TypeReference
M1This compoundData Not AvailableData Not AvailableRadioligand BindingN/A
M2This compoundData Not AvailableData Not AvailableRadioligand BindingN/A
M3This compoundData Not AvailableData Not AvailableRadioligand BindingN/A
M4This compoundData Not AvailableData Not AvailableRadioligand BindingN/A
M5This compoundData Not AvailableData Not AvailableRadioligand BindingN/A

Detailed Experimental Protocols

The following are detailed, generalized protocols for the standard in vitro methods used to assess the anticholinergic activity of a compound like this compound.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a drug to its receptor.

Objective: To determine the inhibitor constant (Kᵢ) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

  • A suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • This compound of high purity.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Reaction Setup: In a 96-well microplate, combine the cell membrane preparation, a fixed concentration of the radioligand ([³H]-NMS, typically at its Kₐ value), and varying concentrations of this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

radioligand_workflow start Start prepare_reagents Prepare Reagents: - Receptor Membranes - [³H]-NMS (Radioligand) - this compound start->prepare_reagents setup_assay Set up 96-well plate with membranes, radioligand, and this compound prepare_reagents->setup_assay incubate Incubate to reach binding equilibrium setup_assay->incubate filter Rapidly filter contents through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Add scintillation cocktail and count radioactivity wash->count analyze Analyze data: - Determine IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end organ_bath_workflow start Start prepare_tissue Prepare and mount smooth muscle tissue in organ bath start->prepare_tissue equilibrate Equilibrate tissue in physiological salt solution prepare_tissue->equilibrate control_curve Generate control concentration-response curve for Acetylcholine equilibrate->control_curve wash_incubate Wash tissue and incubate with this compound control_curve->wash_incubate challenge_curve Generate new ACh curve in presence of Valethamate wash_incubate->challenge_curve repeat_analysis Repeat with increasing Valethamate concentrations and perform Schild analysis challenge_curve->repeat_analysis end End repeat_analysis->end

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Valethamate Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valethamate bromide is a quaternary ammonium compound recognized for its anticholinergic and antispasmodic properties.[1][2][3] It is primarily utilized in clinical settings to facilitate cervical dilation during labor and to manage visceral spasms.[4][5][6] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, and available data on its absorption, distribution, metabolism, and excretion. This document also outlines detailed experimental protocols for its analysis and the study of its pharmacological effects, and includes visualizations of key pathways and workflows to support research and development efforts. It is important to note that while the pharmacodynamic profile of this compound is reasonably well-characterized, there is a notable scarcity of published quantitative pharmacokinetic data.[7]

Pharmacodynamics

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1][4] By blocking these receptors, it inhibits the action of acetylcholine, a key neurotransmitter of the parasympathetic nervous system responsible for the contraction of smooth muscles.[1][5] This antagonism leads to smooth muscle relaxation, which is the basis of its therapeutic effects.[1]

The primary targets of this compound are the M2 and M3 muscarinic receptor subtypes, which are prevalent in smooth muscle tissues such as those found in the uterus, gastrointestinal tract, and urinary bladder.[4]

Signaling Pathway

The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells initiates a signaling cascade through Gq proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

This compound, as a competitive antagonist, blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this entire cascade and resulting in smooth muscle relaxation.

cluster_membrane Cell Membrane M3_receptor M3 Muscarinic Receptor Gq Gq protein M3_receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates ACh Acetylcholine (ACh) ACh->M3_receptor Binds Valethamate Valethamate Bromide Valethamate->M3_receptor Blocks Relaxation Smooth Muscle Relaxation Valethamate->Relaxation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca_release Ca²⁺ Release SR->Ca_release Calmodulin Calmodulin Ca_release->Calmodulin Binds to MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chains MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chains Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (Acetonitrile:Water) D Inject Standards and Sample into HPLC System A->D B Prepare Standard Solutions of this compound B->D C Prepare Sample Solution C->D E Separate Components on C18 Column D->E F Detect this compound by UV at 200 nm E->F G Generate Chromatograms F->G H Construct Calibration Curve (Peak Area vs. Concentration) G->H I Quantify this compound in Sample H->I cluster_incubation Incubation cluster_sampling Sampling and Termination cluster_analysis Analysis A Prepare Incubation Mixture: This compound + Liver Microsomes in Buffer B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH Regenerating System B->C D Collect Aliquots at Various Time Points C->D E Terminate Reaction with Ice-Cold Acetonitrile D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Plot ln(% Remaining Drug) vs. Time G->H I Calculate In Vitro Half-life and Intrinsic Clearance H->I cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis and Calculation A Spike Human Plasma with This compound B Add Spiked Plasma to one Chamber of RED Device A->B C Add PBS to the other Chamber B->C D Incubate at 37°C with Shaking to Reach Equilibrium C->D E Collect Samples from Both Chambers D->E F Measure Drug Concentration in Plasma and Buffer by LC-MS/MS E->F G Calculate Fraction Unbound (fu) F->G

References

In-Vitro Profile of Valethamate Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valethamate bromide, a quaternary ammonium compound, is recognized for its utility as an antispasmodic agent, particularly in obstetric practice to facilitate cervical dilation.[1] Its primary mechanism of action is attributed to its anticholinergic properties, specifically the blockade of muscarinic acetylcholine receptors, which leads to the relaxation of smooth muscle.[2] This technical guide provides a comprehensive overview of the available in-vitro data on this compound, focusing on its pharmacological effects and the experimental methodologies used to elucidate them. While clinical studies are more abundant, this document consolidates the foundational in-vitro evidence that underpins its therapeutic application.

Mechanism of Action: Anticholinergic Activity

This compound functions as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[2] By blocking these receptors on smooth muscle cells, it inhibits the action of acetylcholine, a key neurotransmitter of the parasympathetic nervous system responsible for smooth muscle contraction.[2] This antagonism results in smooth muscle relaxation.

A key in-vitro study by Deepraj and Nandakumar investigated the nature of this antagonism on isolated goat ileum preparations. The study concluded that this compound exhibits a non-competitive type of antagonism against acetylcholine in this tissue model, as determined by Schild plot analysis.[3]

Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction and Inhibition by this compound

cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles M3_receptor Muscarinic M3 Receptor ACh_vesicle->M3_receptor ACh Release & Binding Gq Gq Protein M3_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca_release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction initiates Valethamate Valethamate Bromide Valethamate->M3_receptor blocks Nerve_impulse Nerve Impulse Nerve_impulse->ACh_vesicle triggers

Caption: Signaling pathway of this compound's anticholinergic action.

Quantitative In-Vitro Data

The study by Deepraj and Nandakumar provides the most detailed quantitative in-vitro data available for this compound's interaction with muscarinic receptors in a smooth muscle model. The following table summarizes the effect of this compound on the EC50 of acetylcholine in isolated goat ileum.

Concentration of this compound (nM)EC50 of Acetylcholine (µM)pEC50 of Acetylcholine (mean ± SEM)
0 (Control)1.71-5.767 ± 0.01
1Not explicitly stated, but CRC shifted to the rightNot explicitly stated
3Not explicitly stated, but CRC shifted to the rightNot explicitly stated
10Not explicitly stated, but CRC shifted to the rightNot explicitly stated
Data extracted from Deepraj and Nandakumar, 2008.[3]

The rightward shift in the concentration-response curve (CRC) of acetylcholine in the presence of increasing concentrations of this compound is indicative of antagonistic activity.[3] The study also reports a significant difference in the pA2 values for this compound between goat and guinea pig ileum preparations, suggesting potential species-specific differences in receptor affinity or tissue response.[3] However, the specific pA2 values were not provided in the available text.

Experimental Protocols

Isolated Tissue Bath for Smooth Muscle Contraction

The investigation of this compound's antispasmodic effects in-vitro typically employs an isolated organ bath setup.[4][5][6] This methodology allows for the direct measurement of muscle tissue contraction and relaxation in a controlled physiological environment.

Experimental Workflow for Assessing Anticholinergic Activity:

cluster_prep Tissue Preparation cluster_exp Experiment cluster_control Control cluster_treatment Treatment cluster_analysis Data Analysis start Isolate Goat Ileum Segment mount Mount Tissue in Organ Bath start->mount equilibrate Equilibrate in Tyrode's Solution mount->equilibrate add_ach_control Cumulative Addition of Acetylcholine equilibrate->add_ach_control add_valethamate Add this compound (1, 3, or 10 nM) equilibrate->add_valethamate record_control Record Contraction (CRC) add_ach_control->record_control calc_ec50 Calculate EC50 Values record_control->calc_ec50 incubate Incubate add_valethamate->incubate add_ach_treatment Cumulative Addition of Acetylcholine incubate->add_ach_treatment record_treatment Record Contraction (Shifted CRC) add_ach_treatment->record_treatment record_treatment->calc_ec50 schild_plot Construct Schild Plot calc_ec50->schild_plot det_pa2 Determine pA2 Value schild_plot->det_pa2

Caption: Experimental workflow for isolated goat ileum study.

Detailed Methodology (based on Deepraj and Nandakumar, 2008): [3]

  • Tissue Preparation: A segment of goat ileum is isolated and mounted in an organ bath containing Tyrode's solution, maintained at a constant temperature and aerated with carbogen (95% O2, 5% CO2).

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Control Concentration-Response Curve (CRC): Acetylcholine is added cumulatively to the organ bath in increasing concentrations, and the resulting isometric contractions are recorded to establish a control CRC. The EC50 (the concentration of agonist that produces 50% of the maximal response) is determined.

  • Antagonist Incubation: The tissue is washed, and after re-equilibration, a known concentration of this compound (e.g., 1, 3, or 10 nM) is added to the bath and allowed to incubate for a specific period.

  • Treatment CRC: In the presence of this compound, a second cumulative CRC for acetylcholine is generated.

  • Data Analysis: The EC50 of acetylcholine in the presence of the antagonist is calculated. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is determined.

  • Schild Plot Analysis: A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value, which is a measure of the antagonist's affinity for the receptor.[7][8][9]

Other Potential In-Vitro Mechanisms

While the primary in-vitro effect of this compound is attributed to its anticholinergic activity, other mechanisms common to smooth muscle relaxants could be considered for future investigation.

Calcium Channel Blockade

Many smooth muscle relaxants exert their effects by blocking L-type voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium required for contraction.[10] In-vitro studies using isolated vascular smooth muscle preparations could be employed to investigate if this compound has any direct effects on calcium channels.[11]

Phosphodiesterase (PDE) Inhibition

Inhibition of phosphodiesterase enzymes, particularly PDE4, can lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), which promotes smooth muscle relaxation.[12] In-vitro PDE inhibition assays could be utilized to screen this compound for any activity against relevant PDE isoforms.[13][14][15]

Gaps in Current In-Vitro Data

Despite its clinical use, the in-vitro characterization of this compound is not extensive. Key data points that are currently lacking in the scientific literature include:

  • Muscarinic Receptor Subtype Selectivity: There are no published studies detailing the binding affinity (Ki values) of this compound for the five different muscarinic receptor subtypes (M1-M5). This information would be crucial for a more refined understanding of its pharmacological profile and potential side effects.

  • Calcium Channel and PDE Activity: As mentioned above, there is no direct in-vitro evidence to confirm or refute any activity of this compound on calcium channels or phosphodiesterase enzymes.

  • Species Variability: While one study suggests potential differences in activity between goat and guinea pig ileum, more comprehensive comparative in-vitro studies across different species and tissue types (e.g., uterine, bladder, and bronchial smooth muscle) are needed.

Conclusion

The available in-vitro evidence strongly supports the classification of this compound as a muscarinic receptor antagonist. The work by Deepraj and Nandakumar provides quantitative data on its non-competitive antagonism against acetylcholine in an isolated intestinal smooth muscle model. However, a significant gap exists in the detailed in-vitro pharmacological profiling of this compound. Further research, including receptor binding assays to determine subtype selectivity and functional assays to investigate potential effects on other smooth muscle relaxation pathways, is warranted to provide a more complete understanding of this compound's mechanism of action at the molecular and cellular levels. This will be invaluable for optimizing its clinical use and for the development of future antispasmodic agents.

References

An In-Depth Technical Guide on the Muscarinic Receptor Effects of Valethamate Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the mechanism of action of Valethamate Bromide and the experimental protocols used to characterize such compounds. It is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for educational and research purposes only. Despite extensive searches of scientific literature, specific quantitative binding and functional data for this compound's interaction with individual muscarinic receptor subtypes are not publicly available. The tables presented are illustrative templates for how such data would be displayed.

Executive Summary

This compound is a quaternary ammonium anticholinergic agent recognized for its antispasmodic properties.[1][2] It functions as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the actions of the neurotransmitter acetylcholine.[3] This antagonism leads to the relaxation of smooth muscles, a mechanism that is clinically leveraged, particularly in obstetrics, to facilitate cervical dilation during labor.[3][4] This technical guide delineates the established mechanism of action of this compound, details the downstream signaling pathways of muscarinic receptors, and provides comprehensive experimental protocols for the characterization of muscarinic receptor antagonists.

Introduction to this compound

This compound is a synthetic anticholinergic ester with spasmolytic activity.[5] Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors located on smooth muscle tissues, such as those in the gastrointestinal tract, uterus, and cervix.[3] By competitively inhibiting acetylcholine from binding to these receptors, this compound effectively reduces smooth muscle tone and spasms.[1] While its clinical application in obstetrics is documented, a detailed characterization of its binding affinity and functional potency at the five distinct muscarinic receptor subtypes (M1-M5) is not extensively reported in publicly accessible literature.

Mechanism of Action: Muscarinic Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. There are five subtypes, M1 through M5, which are coupled to different G-proteins and initiate distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]

This compound, as a muscarinic antagonist, binds to these receptors but does not activate them. Instead, it prevents acetylcholine from binding and initiating these signaling cascades, thereby blocking the physiological effects of parasympathetic nerve stimulation.

Signaling Pathway Diagrams

Gq_Coupled_Muscarinic_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Binds & Activates Valethamate Valethamate Bromide Valethamate->Receptor Binds & Blocks Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Ca_release->Cellular_Response

Figure 1: Gq-Coupled Muscarinic Receptor Signaling Pathway.

Gi_Coupled_Muscarinic_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M2/M4 Receptor ACh->Receptor Binds & Activates Valethamate Valethamate Bromide Valethamate->Receptor Binds & Blocks Gi Gi/o Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Figure 2: Gi-Coupled Muscarinic Receptor Signaling Pathway.

Quantitative Data on Muscarinic Receptor Interaction

As of the date of this document, specific quantitative data on this compound's binding affinities (Ki) and functional potencies (IC50) for the five muscarinic receptor subtypes are not available in the peer-reviewed scientific literature. The following tables are presented as templates to illustrate how such data would be structured for a comprehensive understanding of a muscarinic antagonist's pharmacological profile.

Binding Affinity Profile (Illustrative)
Receptor SubtypeRadioligandThis compound Ki (nM)Reference CompoundReference Compound Ki (nM)
M1 [3H]-PirenzepineData Not AvailableAtropineValue
M2 [3H]-NMSData Not AvailableAtropineValue
M3 [3H]-NMSData Not AvailableAtropineValue
M4 [3H]-NMSData Not AvailableAtropineValue
M5 [3H]-NMSData Not AvailableAtropineValue
Table 1: Illustrative template for presenting binding affinity data for this compound at the five human muscarinic receptor subtypes.
Functional Antagonist Potency (Illustrative)
Receptor SubtypeFunctional AssayThis compound IC50 (nM)Reference CompoundReference Compound IC50 (nM)
M1 Calcium MobilizationData Not AvailableAtropineValue
M3 Calcium MobilizationData Not AvailableAtropineValue
M5 Calcium MobilizationData Not AvailableAtropineValue
M2 cAMP InhibitionData Not AvailableAtropineValue
M4 cAMP InhibitionData Not AvailableAtropineValue
Table 2: Illustrative template for presenting functional antagonist potency data for this compound at the five human muscarinic receptor subtypes.

Experimental Protocols for Characterization

The following sections detail standard methodologies for determining the binding affinity and functional potency of a muscarinic receptor antagonist like this compound.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[7] Competition binding assays are typically used to determine the inhibition constant (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand of known affinity.[8]

5.1.1 Detailed Protocol: Competition Binding Assay

  • Receptor Preparation:

    • Cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured.

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.[9]

    • Protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford or BCA).

  • Assay Setup:

    • A constant concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine ([3H]NMS) for M2-M5, or [3H]-pirenzepine for M1) is used.[10][11] The concentration is typically near the Kd value of the radioligand for the receptor.

    • A range of concentrations of the unlabeled test compound (this compound) is prepared.

    • The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation:

    • Receptor membranes, radioligand, and the test compound are incubated together in assay tubes or microplates.

    • Incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[9]

  • Separation of Bound and Free Ligand:

    • The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with scintillation cocktail.

    • The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5.1.2 Workflow Diagram

Binding_Assay_Workflow A Prepare Receptor Membranes (e.g., from CHO cells expressing human M1, M2, M3, M4, or M5) B Incubate Membranes with: - Radioligand (e.g., [3H]NMS) - Varying concentrations of This compound A->B C Separate Bound and Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E Functional_Assay_Workflow A Seed cells expressing M1/M3/M5 or M2/M4 receptors in microplates B Load cells with appropriate fluorescent dye (e.g., Fluo-4 for Ca²⁺) or prepare for cAMP measurement A->B C Pre-incubate cells with varying concentrations of this compound B->C D Stimulate with a fixed concentration of a muscarinic agonist (e.g., Acetylcholine) C->D E Measure cellular response in real-time (Fluorescence for Ca²⁺ or cAMP) D->E F Data Analysis: - Plot % Inhibition vs. [Antagonist] - Determine IC50 value E->F

References

An In-depth Technical Guide on the Preclinical Toxicology Profile of Valethamate Bromide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information regarding the toxicology of Valethamate Bromide. A comprehensive toxicological profile typically relies on a complete dossier of preclinical studies which may not all be in the public domain. The information on experimental protocols is based on standardized guidelines for preclinical safety evaluation.

Introduction

This compound is an anticholinergic and antispasmodic agent.[1][2] Its primary clinical application is in obstetrics to facilitate cervical dilation during labor.[2][3][4][5] Understanding its toxicology profile in animal models is crucial for a comprehensive risk assessment. This guide provides a summary of available preclinical toxicology data and outlines standard experimental protocols for evaluating the safety of similar compounds.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that promotes smooth muscle contraction.[1][2] This antagonism results in the relaxation of smooth muscles, which is the basis for its therapeutic effect in reducing cervical and other smooth muscle spasms.[1][2]

Signaling Pathway

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Smooth Muscle Cell Acetylcholine_Release Acetylcholine (ACh) Release M_Receptor Muscarinic Receptor Acetylcholine_Release->M_Receptor ACh Binds G_Protein G-Protein Activation M_Receptor->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Ca2+ Release from SR IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Valethamate Valethamate Bromide Valethamate->M_Receptor Blocks ACh Binding

Caption: Mechanism of action of this compound.

Toxicological Profile

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The primary endpoint is often the median lethal dose (LD50), which is the dose estimated to be lethal to 50% of the tested animals.

Quantitative Data

SpeciesRoute of AdministrationLD50 ValueReference
RatOral1260 mg/kg[6]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

A standardized protocol for acute oral toxicity testing involves a stepwise procedure with a limited number of animals.

start Start: Select Initial Dose (e.g., 300 mg/kg) dose_step1 Dose 3 Animals (One Sex) start->dose_step1 observe_step1 Observe for 48h (Mortality/Toxicity) dose_step1->observe_step1 decision1 Outcome? observe_step1->decision1 outcome1_a 0-1 Deaths: Dose 3 More Animals at Higher Dose decision1->outcome1_a Low Toxicity outcome1_b 2-3 Deaths: Stop Testing. Estimate GHS Category decision1->outcome1_b High Toxicity dose_step2 Dose 3 Animals (Other Sex) at Same Dose outcome1_a->dose_step2 end End: Determine LD50 Cut-off and GHS Classification outcome1_b->end observe_step2 Observe for 14 Days (Clinical Signs, Body Weight, Necropsy) dose_step2->observe_step2 observe_step2->end

Caption: Workflow for an acute oral toxicity study (OECD 423).

Sub-acute and Chronic Toxicity

There is currently no publicly available data on the sub-acute or chronic toxicity of this compound in animal models. These studies are essential for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL) for repeated exposures.

Experimental Protocol: Repeated-Dose Toxicity Study (General)

These studies involve administering the test substance daily for a specified period (e.g., 28 days for sub-acute, 90 days or longer for chronic) to at least two species, typically one rodent and one non-rodent.

cluster_setup Study Setup cluster_dosing Dosing & Observation cluster_analysis Terminal Analysis Animal_Selection Select Species (e.g., Rat, Dog) Dose_Selection Select 3 Dose Levels (Low, Mid, High) + Control Group Animal_Selection->Dose_Selection Daily_Dosing Daily Dosing via Relevant Route Dose_Selection->Daily_Dosing In_Life_Obs In-Life Observations: - Clinical Signs - Body Weight - Food/Water Intake Daily_Dosing->In_Life_Obs Terminal_Procedures Terminal Procedures: - Hematology - Clinical Chemistry - Urinalysis In_Life_Obs->Terminal_Procedures Pathology Pathology: - Gross Necropsy - Organ Weights - Histopathology Terminal_Procedures->Pathology Endpoint Determine NOAEL & Target Organs Pathology->Endpoint

Caption: General workflow for repeated-dose toxicity studies.

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity data for this compound in animal models were found in the public domain. Given its use in pregnant women, this is a critical area for safety assessment.

Experimental Protocol: Developmental Toxicity Study (OECD 414)

This study is designed to assess the potential for adverse effects on the pregnant female and the developing embryo and fetus following exposure to the test substance during gestation.

  • Animal Model: Typically rats or rabbits.

  • Dosing Period: Throughout the period of major organogenesis.

  • Evaluation:

    • Maternal: Clinical signs, body weight, food consumption, and post-mortem examination.

    • Fetal: Number of corpora lutea, implantations, resorptions, live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations.

Genotoxicity

There is no publicly available information on the genotoxic potential of this compound. Genotoxicity assays are conducted to determine if a substance can cause genetic damage.

Experimental Protocol: Standard Genotoxicity Test Battery

A standard battery of tests is typically required to assess genotoxicity, including:

  • A test for gene mutation in bacteria: The Ames test (OECD 471).

  • An in vitro cytogenetic test for chromosomal damage: e.g., micronucleus test in mammalian cells (OECD 487).

  • An in vivo test for genotoxicity: e.g., micronucleus test in rodent hematopoietic cells (OECD 474).

Carcinogenicity

No carcinogenicity studies for this compound in animal models are publicly available. These long-term studies are conducted to assess the tumorigenic potential of a substance after lifelong exposure.

Experimental Protocol: Carcinogenicity Study (OECD 451)

  • Animal Model: Typically long-term studies in two rodent species (e.g., rat and mouse).

  • Dosing Period: A major portion of the animal's lifespan (e.g., 18-24 months for mice, 24 months for rats).

  • Evaluation: Comprehensive histopathological examination of all organs and tissues to identify any increase in tumor incidence compared to control groups.

Summary and Conclusion

The available toxicological data for this compound in animal models is limited, with only an acute oral LD50 value in rats being readily accessible.[6] Its mechanism of action as a muscarinic antagonist is well-understood and provides a basis for predicting potential anticholinergic side effects.[1][2] However, there is a clear lack of publicly available data from repeated-dose, reproductive, developmental, genotoxicity, and carcinogenicity studies. For a comprehensive safety assessment, particularly given its use in a sensitive population like pregnant women, data from these study types are essential. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to generate such critical safety data.

References

Valethamate Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This technical guide provides an in-depth overview of Valethamate Bromide, an anticholinergic agent with significant applications in smooth muscle relaxation. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Characteristics

This compound is a quaternary ammonium compound recognized for its antispasmodic properties.[1][2] It is primarily utilized for its effects on smooth muscle tissues.

PropertyValueSource
Molecular Formula C₁₉H₃₂BrNO₂[3][4][5]
Molecular Weight 386.4 g/mol [3][4]
IUPAC Name diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium bromide[3]
CAS Number 90-22-2[3]

Mechanism of Action: Anticholinergic Activity

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that mediates smooth muscle contraction. This antagonism results in the relaxation of smooth muscles.

The signaling pathway for this compound's mechanism of action is depicted below.

Valethamate_Bromide_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh ACh_vesicle->ACh_release Nerve Impulse M_receptor Muscarinic ACh Receptor G_protein G-protein (Gq/11) M_receptor->G_protein Activates Relaxation Muscle Relaxation M_receptor->Relaxation Inhibition leads to PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to ACh_release->M_receptor Binds to Valethamate Valethamate Bromide Valethamate->M_receptor Competitively Blocks

This compound's anticholinergic signaling pathway.

Experimental Protocols

Muscarinic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for muscarinic acetylcholine receptors.

Objective: To quantify the binding affinity (Ki) of this compound for muscarinic receptors.

Materials:

  • Cell membranes expressing muscarinic acetylcholine receptors (e.g., from CHO-K1 cells)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS)

  • This compound

  • Non-specific binding control (e.g., Atropine)

  • Assay buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the different concentrations of this compound.

  • For the determination of non-specific binding, add a high concentration of a known muscarinic antagonist like atropine instead of this compound.

  • Incubate the plates to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a cell harvester onto filter mats.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to calculate the IC₅₀ of this compound and subsequently determine its Ki value.

Ex Vivo Smooth Muscle Relaxation Assay

This protocol describes a method to assess the functional effect of this compound on smooth muscle contractility using an isolated organ bath system.

Objective: To evaluate the dose-dependent smooth muscle relaxant effect of this compound.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat trachea)

  • Krebs-Henseleit solution

  • Contractile agonist (e.g., Acetylcholine, Carbachol)

  • This compound

  • Isolated organ bath system with a force transducer

  • Data acquisition system

Procedure:

  • Isolate a segment of smooth muscle tissue and mount it in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Allow the tissue to equilibrate under a resting tension.

  • Induce a stable contraction of the smooth muscle tissue by adding a contractile agonist.

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Record the changes in muscle tension using a force transducer and a data acquisition system.

  • Analyze the data to generate a dose-response curve and determine the EC₅₀ of this compound for smooth muscle relaxation.

The experimental workflow for the ex vivo smooth muscle relaxation assay is illustrated below.

Ex_Vivo_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Smooth Muscle Tissue Tissue_Mounting Mount Tissue in Organ Bath Tissue_Isolation->Tissue_Mounting Equilibration Equilibrate Tissue Tissue_Mounting->Equilibration Induce_Contraction Induce Contraction (e.g., with ACh) Equilibration->Induce_Contraction Add_Valethamate Add Cumulative Doses of this compound Induce_Contraction->Add_Valethamate Record_Data Record Muscle Tension Add_Valethamate->Record_Data Dose_Response Generate Dose-Response Curve Record_Data->Dose_Response Calculate_EC50 Calculate EC₅₀ Dose_Response->Calculate_EC50

Experimental workflow for the ex vivo smooth muscle relaxation assay.

References

Methodological & Application

Application Note: A Proposed Method for the Detection of Valethamate Bromide using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Proposed GC-MS Detection of Valethamate Bromide

Introduction

This compound is a quaternary ammonium anticholinergic agent used as an antispasmodic. Due to its ionic and non-volatile nature, the direct analysis of intact this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. This application note proposes a detailed protocol for the indirect analysis of this compound by GC-MS following a chemical derivatization step. The proposed method involves the conversion of this compound to a volatile tertiary amine derivative, which can then be readily analyzed by GC-MS. This approach offers the high selectivity and sensitivity of mass spectrometric detection for the quantification of this compound in various sample matrices.

Principle

The core of this protocol is the derivatization of the quaternary ammonium salt, this compound, into a volatile tertiary amine. This is achieved through a chemical reaction, such as Hofmann elimination or a similar nucleophilic substitution, which removes the quaternary ammonium group and generates a product suitable for gas chromatography. The resulting volatile derivative is then separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides structural information based on the fragmentation pattern of the derivative, allowing for confident identification and quantification.

Experimental Protocols

1. Sample Preparation and Derivatization

This protocol describes the conversion of this compound to a volatile derivative.

  • Reagents and Materials:

    • This compound standard

    • Sample containing this compound

    • Sodium hydroxide solution (2 M)

    • Toluene (HPLC grade)

    • Anhydrous sodium sulfate

    • Vortex mixer

    • Centrifuge

    • Heating block or water bath

    • GC vials with inserts

  • Derivatization Procedure:

    • Accurately weigh a known amount of the this compound standard or the sample into a glass reaction vial.

    • Dissolve the sample in 1 mL of deionized water.

    • Add 1 mL of 2 M sodium hydroxide solution to the vial.

    • Add 2 mL of toluene to the vial.

    • Cap the vial tightly and vortex vigorously for 2 minutes to ensure thorough mixing.

    • Place the vial in a heating block or water bath set at 80°C for 30 minutes to facilitate the elimination reaction.

    • After cooling to room temperature, centrifuge the vial at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic (toluene) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic layer to a GC vial for analysis.

2. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • GC-MS Parameters:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 15°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-450

    • Scan Mode: Full Scan

Data Presentation

Table 1: Expected Quantitative Data for Derivatized this compound

ParameterExpected Value
Analyte N,N-diethyl-2-(3-methyl-2-phenylpentanoyloxy)ethan-1-amine
Expected Retention Time (min) ~12 - 15
Proposed Molecular Ion (M+) m/z 305
Key Mass Fragments (m/z) 100, 86, 115, 205, 72
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Visualization

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample This compound Sample dissolve Dissolve in Water sample->dissolve add_naoh Add NaOH dissolve->add_naoh add_toluene Add Toluene add_naoh->add_toluene vortex Vortex add_toluene->vortex heat Heat at 80°C vortex->heat centrifuge Centrifuge heat->centrifuge extract Extract Toluene Layer centrifuge->extract dry Dry with Na2SO4 extract->dry gc_vial Transfer to GC Vial dry->gc_vial inject Inject into GC-MS gc_vial->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect data Data Acquisition detect->data chromatogram Peak Identification data->chromatogram mass_spectrum Mass Spectrum Analysis chromatogram->mass_spectrum quantify Quantification mass_spectrum->quantify

Caption: Experimental workflow for the proposed GC-MS analysis of this compound.

fragmentation_pathway cluster_frags Key Fragments M [M]+• m/z 305 f1 m/z 100 M->f1 f2 m/z 86 M->f2 f3 m/z 115 M->f3 f4 m/z 205 M->f4 f5 m/z 72 M->f5

Caption: Proposed fragmentation pathway for derivatized this compound.

Application Notes and Protocols for Studying Smooth Muscle Relaxation Using Valethamate Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valethamate bromide is a quaternary ammonium compound recognized for its anticholinergic and musculotropic properties.[1] Primarily utilized in clinical settings to facilitate cervical dilation during labor, its mechanism of action involves the relaxation of smooth muscle.[2][3] These characteristics make this compound a compound of interest for researchers studying smooth muscle physiology and pharmacology.

This document provides detailed application notes and experimental protocols for the in vitro investigation of this compound's effects on smooth muscle relaxation. It is intended to guide researchers in designing and executing experiments to characterize its pharmacological profile. This compound acts as a parasympatholytic agent by blocking muscarinic acetylcholine receptors, thereby inhibiting smooth muscle spasms.[1][4] Additionally, it is reported to have a direct spasmolytic (musculotropic) effect on smooth muscle.[3][5]

Mechanism of Action

This compound exhibits a dual mechanism to induce smooth muscle relaxation:

  • Anticholinergic (Neurotropic) Action: It acts as an antagonist at muscarinic acetylcholine receptors on smooth muscle cells.[4] By blocking these receptors, it prevents acetylcholine from inducing contraction, leading to muscle relaxation.[1] Studies on isolated guinea pig and goat ileum have characterized this as a non-competitive type of antagonism.

  • Musculotropic (Spasmolytic) Action: this compound is also suggested to have a direct relaxant effect on the smooth muscle itself, independent of receptor blockade.[3][5] This may involve interference with calcium influx or other intracellular signaling pathways that regulate muscle contraction.

Data Presentation

The following table summarizes the available quantitative data on the antagonist potency of this compound. The pA2 value is a measure of the potency of an antagonist; a higher pA2 value indicates a more potent antagonist.

Tissue PreparationAgonistAntagonistpA2 ValueAntagonism Type
Isolated Goat IleumAcetylcholineThis compound9.04 ± 0.227Non-competitive
Isolated Guinea Pig IleumAcetylcholineThis compound9.80 ± 0.125Non-competitive

Data sourced from Deepraj and Nandakumar, 2008.

Note: There is a lack of publicly available data on the EC50/IC50 values for direct smooth muscle relaxation and the Ki values for muscarinic receptor subtypes for this compound.

Experimental Protocols

Protocol 1: In Vitro Assessment of Anticholinergic Activity in Isolated Ileum

This protocol is designed to determine the antagonist potency (pA2 value) of this compound against acetylcholine-induced contractions in an isolated intestinal smooth muscle preparation.

Materials:

  • Tissue: Freshly isolated guinea pig or rat ileum

  • Physiological Salt Solution (PSS): Tyrode's solution (in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 11.9, Glucose 5.55). The solution should be freshly prepared and continuously aerated with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.

  • Drugs: Acetylcholine (ACh), this compound

  • Equipment: Organ bath system with force-displacement transducer, data acquisition system, water bath with temperature control (37°C), carbogen gas supply.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Isolate a segment of the ileum and place it in a petri dish containing cold, aerated Tyrode's solution.

    • Gently remove the mesenteric attachment and luminal contents.

    • Cut the ileum into segments of approximately 2-3 cm in length.

  • Mounting the Tissue:

    • Mount the ileum segment vertically in the organ bath chamber containing Tyrode's solution maintained at 37°C and continuously aerated with carbogen.

    • Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to a force-displacement transducer.

  • Equilibration and Viability Check:

    • Apply an initial tension of 1 gram to the tissue.

    • Allow the tissue to equilibrate for 60 minutes, washing with fresh Tyrode's solution every 15 minutes.

    • After equilibration, test the viability of the tissue by inducing a contraction with a submaximal concentration of acetylcholine (e.g., 1 µM). Once a stable contraction is achieved, wash the tissue to return to baseline.

  • Concentration-Response Curve for Acetylcholine (Control):

    • Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner (e.g., 1 nM to 100 µM).

    • Allow the tissue to reach a stable contractile response at each concentration before adding the next.

    • After obtaining the maximum contraction, wash the tissue extensively until it returns to the baseline resting tension.

  • Antagonism by this compound:

    • Incubate a fresh ileum segment with a fixed concentration of this compound (e.g., 1 nM) for a predetermined period (e.g., 20-30 minutes).

    • Repeat the cumulative concentration-response curve for acetylcholine in the presence of this compound.

    • Wash the tissue and repeat the procedure with increasing concentrations of this compound (e.g., 10 nM, 100 nM).

  • Data Analysis:

    • Measure the peak contractile force at each acetylcholine concentration for the control and this compound-treated groups.

    • Plot the concentration-response curves (log[ACh] vs. response).

    • Determine the EC50 value for acetylcholine in the absence and presence of each concentration of this compound.

    • Calculate the dose ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist) for each concentration of this compound.

    • Construct a Schild plot by plotting log(dose ratio - 1) against the log concentration of this compound. The x-intercept of the Schild plot provides the pA2 value. The slope of the regression line can indicate the type of antagonism (a slope of 1 is indicative of competitive antagonism).

Protocol 2: In Vitro Assessment of Direct Musculotropic (Spasmolytic) Activity

This protocol is designed to evaluate the direct relaxant effect of this compound on smooth muscle pre-contracted with a receptor-independent stimulus like potassium chloride (KCl).

Materials:

  • Tissue: Freshly isolated rat uterus or aorta.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1). The solution should be freshly prepared and continuously aerated with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.

  • High K+ PSS: Krebs-Henseleit solution with an elevated concentration of KCl (e.g., 60 mM), with a corresponding reduction in NaCl to maintain osmolarity.

  • Drugs: this compound

  • Equipment: As described in Protocol 1.

Methodology:

  • Tissue Preparation and Mounting:

    • Prepare and mount the tissue strips (e.g., uterine horn strips or aortic rings) in the organ bath as described in Protocol 1. For uterine tissue, it is important to note the stage of the estrous cycle of the animal, as this can influence contractility.

  • Equilibration and Viability Check:

    • Equilibrate the tissue under an appropriate resting tension (e.g., 1 g for uterus, 2 g for aorta) for 60-90 minutes, with regular washes.

    • Induce a contraction with high K+ PSS to confirm tissue viability. Wash the tissue to return to baseline.

  • Induction of Contraction:

    • Induce a sustained contraction by replacing the normal PSS in the organ bath with high K+ PSS.

    • Allow the contraction to stabilize.

  • Cumulative Relaxation Response to this compound:

    • Once a stable plateau of contraction is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner (e.g., 100 nM to 1 mM).

    • Record the relaxation at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by the high K+ PSS.

    • Plot a concentration-response curve (log[this compound] vs. % relaxation).

    • Calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Visualizations

Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) in Vesicles Muscarinic_Receptor Muscarinic Receptor (M3) ACh_vesicle->Muscarinic_Receptor ACh Release Gq_protein Gq Protein Muscarinic_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca_ion Ca²⁺ SR->Ca_ion Ca²⁺ Release Contraction Contraction Ca_ion->Contraction Initiates Valethamate Valethamate Bromide Valethamate->Muscarinic_Receptor Blocks Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_vesicle Depolarization

Caption: Signaling pathway of this compound's anticholinergic action.

Experimental_Workflow_Anticholinergic start Start tissue_prep Isolate & Prepare Smooth Muscle Tissue (e.g., Ileum) start->tissue_prep mount Mount Tissue in Organ Bath tissue_prep->mount equilibrate Equilibrate (60 min) Apply 1g Tension mount->equilibrate viability Test Viability (Submaximal ACh) equilibrate->viability control_crc Generate Control ACh Concentration- Response Curve (CRC) viability->control_crc wash Wash Tissue control_crc->wash incubate_vb Incubate with This compound (Fixed Concentration) wash->incubate_vb vb_crc Generate ACh CRC in presence of This compound incubate_vb->vb_crc repeat_vb Repeat with Different [this compound] vb_crc->repeat_vb analysis Data Analysis: - Calculate Dose Ratios - Construct Schild Plot - Determine pA2 repeat_vb->analysis end End analysis->end

Caption: Experimental workflow for determining anticholinergic activity.

Experimental_Workflow_Spasmolytic start Start tissue_prep Isolate & Prepare Smooth Muscle Tissue (e.g., Uterus, Aorta) start->tissue_prep mount Mount Tissue in Organ Bath tissue_prep->mount equilibrate Equilibrate (60-90 min) mount->equilibrate pre_contract Induce Sustained Contraction (e.g., High K⁺ Solution) equilibrate->pre_contract stabilize Allow Contraction to Stabilize pre_contract->stabilize add_vb Add Cumulative Concentrations of This compound stabilize->add_vb record_relaxation Record Relaxation Response add_vb->record_relaxation analysis Data Analysis: - Calculate % Relaxation - Plot Concentration-  Response Curve - Determine IC50 record_relaxation->analysis end End analysis->end

Caption: Experimental workflow for assessing direct spasmolytic activity.

References

Application Notes and Protocols: Valethamate Bromide in Drug Delivery Systems Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Valethamate Bromide

This compound is a quaternary ammonium anticholinergic agent with antispasmodic properties.[1][2] Chemically, it is N,N-Diethyl-N-methyl-2-[(3-methyl-1-oxo-2-phenylpentyl)oxy]ethanaminium bromide.[3][4] Its primary clinical application is in obstetrics to facilitate cervical dilation and shorten the duration of the first stage of labor by relaxing the smooth muscles of the cervix and uterus.[1][2][5][6] It is also used for the management of spasms in the gastrointestinal tract.[1]

The mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors in smooth muscle tissues.[1][2] By blocking these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter that promotes smooth muscle contraction, leading to muscle relaxation.[2]

While this compound is traditionally administered via intramuscular or intravenous injection for systemic effects, research into its incorporation into advanced drug delivery systems for controlled or targeted release is an emerging area of interest.[1] Such systems could potentially enhance its therapeutic efficacy, reduce side effects, and expand its applications. This document provides an overview of its potential applications in drug delivery research and detailed protocols for formulation and characterization.

Signaling Pathway of this compound

The primary mechanism of this compound is the blockade of muscarinic acetylcholine receptors. This action prevents the downstream signaling cascade that leads to smooth muscle contraction.

valethamate_mechanism cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release M_receptor Muscarinic ACh Receptor G_protein Gq/11 Protein M_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca²⁺ Increase SR->Ca Release Contraction Smooth Muscle Contraction Ca->Contraction Valethamate Valethamate Bromide Valethamate->M_receptor Blocks ACh->M_receptor Binds

Figure 1: Mechanism of action of this compound.

Application in Drug Delivery Systems: Hypothetical Formulations

While specific research on this compound in advanced drug delivery systems is limited, its physicochemical properties suggest potential for incorporation into systems like liposomes and nanoparticles. Such formulations could offer benefits like sustained release, reduced systemic side effects, and targeted delivery.

Liposomal Encapsulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Given this compound's structure, it could be encapsulated within the aqueous core of liposomes.

Potential Advantages:

  • Sustained Release: Prolonged drug action, reducing the need for frequent administration.

  • Reduced Side Effects: Encapsulation can minimize systemic side effects like tachycardia and dry mouth.[7][8]

  • Targeted Delivery: Liposomes can be functionalized with ligands for targeted delivery to specific tissues.

Nanoparticle Formulation

Biodegradable polymeric nanoparticles can encapsulate drugs, protecting them from degradation and controlling their release.[9][10] this compound could be encapsulated within a polymeric matrix.

Potential Advantages:

  • Controlled Release: Release kinetics can be tuned by altering polymer composition and nanoparticle size.[9]

  • Improved Stability: Encapsulation can protect the drug from enzymatic degradation.

  • Enhanced Bioavailability: For potential oral formulations, nanoparticles can protect the drug from the harsh GI environment.

Experimental Protocols

The following are detailed protocols for the hypothetical formulation and characterization of this compound-loaded drug delivery systems, as well as established analytical methods for the drug itself.

Protocol 1: Formulation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, a common technique for liposome formulation.[11]

Materials:

  • This compound

  • Phosphatidylcholine (from soy or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the organic solvent.

  • Hydration:

    • Prepare an aqueous solution of this compound in PBS (e.g., 1-5 mg/mL).

    • Add the this compound solution to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform vesicles (large unilamellar vesicles, LUVs), the MLV suspension can be sonicated in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.

  • Purification:

    • Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography using a Sephadex G-50 column.

liposome_workflow cluster_prep Liposome Preparation start Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate with This compound Solution film->hydrate mlv MLV Suspension hydrate->mlv extrude Extrusion (e.g., 100 nm filter) mlv->extrude luv LUV Suspension extrude->luv purify Purification (e.g., Dialysis) luv->purify final Valethamate-Loaded Liposomes purify->final

Figure 2: Workflow for liposomal encapsulation.

Protocol 2: Formulation of this compound Nanoparticles by Emulsion-Solvent Evaporation

This method is suitable for encapsulating drugs in a polymeric matrix.[12][13]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) or Poloxamer 407

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and this compound in an organic solvent like dichloromethane.

  • Aqueous Phase Preparation:

    • Dissolve a surfactant, such as PVA (e.g., 1-2% w/v), in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000-20,000 rpm) or sonicating with a probe sonicator for a few minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the resulting emulsion at room temperature for several hours (e.g., 3-4 hours) under a fume hood to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Collection and Purification:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

    • Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.

    • Lyophilize the final nanoparticle suspension to obtain a dry powder for storage.

Protocol 3: Characterization of Drug Delivery Systems

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposome or nanoparticle suspension in deionized water or an appropriate buffer.[14] Analyze using a DLS instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.

2. Encapsulation Efficiency and Drug Loading:

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the formulated nanoparticles/liposomes from the aqueous medium containing unencapsulated drug by centrifugation or filtration.

    • Measure the concentration of this compound in the supernatant using a validated analytical method (see Protocol 4).

    • To determine the total drug amount, disrupt the nanoparticles/liposomes with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug, and measure its concentration.

    • Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE% = (Total Drug - Free Drug) / Total Drug * 100

      • DL% = (Weight of Encapsulated Drug) / (Total Weight of Nanoparticles/Liposomes) * 100

3. In Vitro Drug Release:

  • Method: Dialysis Bag Method.

  • Procedure:

    • Place a known amount of the this compound-loaded formulation into a dialysis bag with a specific molecular weight cut-off.

    • Suspend the bag in a release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.

Protocol 4: RP-HPLC Method for Quantification of this compound

This protocol is based on published and validated methods for the determination of this compound in pharmaceutical formulations.[3][4][15]

Instrumentation & Conditions:

  • HPLC System: With PDA or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3][15]

  • Mobile Phase: A mixture of a buffer and an organic solvent. Examples include:

    • Acetonitrile:Water (20:80 v/v)[3][15]

    • Methanol:Phosphate buffer pH 2.5 (55:45 v/v)[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 200 nm or 210 nm.[3][4][15]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from approximately 5-30 µg/mL.[3][15]

  • Sample Preparation: Dilute the samples (e.g., from release studies or encapsulation efficiency determination) with the mobile phase to a concentration within the linear range of the assay.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the sample solutions and determine the concentration of this compound from the calibration curve.

Data Presentation

Quantitative data from characterization studies should be presented in a clear, tabular format for easy comparison.

Table 1: Physicochemical Properties of this compound Formulations

Formulation ID Average Particle Size (nm) ± SD Polydispersity Index (PDI) ± SD Zeta Potential (mV) ± SD Encapsulation Efficiency (%) ± SD Drug Loading (%) ± SD
VB-Lipo-01 120.5 ± 3.1 0.15 ± 0.02 -15.2 ± 1.5 65.3 ± 4.2 3.1 ± 0.3
VB-Nano-01 210.8 ± 5.6 0.21 ± 0.03 -20.5 ± 2.1 78.9 ± 5.5 5.8 ± 0.4
Control N/A N/A N/A N/A N/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: In Vitro Release of this compound

Time (hours) Cumulative Release (%) - VB-Lipo-01 ± SD Cumulative Release (%) - VB-Nano-01 ± SD
1 15.2 ± 1.8 10.5 ± 1.2
2 28.6 ± 2.5 19.8 ± 2.1
4 45.1 ± 3.1 35.4 ± 2.9
8 68.9 ± 4.0 58.2 ± 3.8
12 85.3 ± 4.5 75.6 ± 4.1
24 92.1 ± 3.9 88.9 ± 4.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

While this compound is an established antispasmodic agent, its potential in modern drug delivery systems remains largely unexplored. The protocols and application notes provided here offer a foundational framework for researchers to investigate the formulation of this compound into liposomal and nanoparticle-based systems. Such research could lead to the development of novel therapeutic strategies with improved efficacy and safety profiles. Further studies are warranted to fully characterize these hypothetical formulations and evaluate their in vivo performance.

References

Application Note: A Robust Stability-Indicating HPLC Assay for Valethamate Bromide

Author: BenchChem Technical Support Team. Date: November 2025

Valethamate Bromide: N,N-Diethyl-N-methyl-2-[(3-methyl-1-oxo-2-phenylpentyl)oxy]ethanaminium bromide

Introduction

This compound is a quaternary ammonium anticholinergic agent utilized for its antispasmodic properties.[1][2] To ensure the safety and efficacy of pharmaceutical formulations containing this compound, a validated stability-indicating assay is crucial. This method must be capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its potential degradation products, which may form under various environmental stress conditions. This application note details a comprehensive protocol for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

The developed assay is designed for use by researchers, scientists, and drug development professionals in a quality control setting. It provides a clear workflow for assessing the stability of this compound in bulk drug substance and finished pharmaceutical products.

I. Analytical Method Development

A stability-indicating HPLC method was developed based on a review of existing analytical procedures for this compound and similar compounds.[3][5][6] The goal was to establish a method that provides optimal separation between the intact drug and its degradation products.

Chromatographic Conditions:

ParameterCondition
Instrument HPLC with PDA or UV Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 7.5) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 227 nm
Injection Volume 10 µL
Column Temperature Ambient
Run Time 15 minutes

Rationale for Selection of Parameters:

  • C18 Column: Provides good retention and separation for moderately polar compounds like this compound.

  • Mobile Phase: The combination of acetonitrile and a phosphate buffer at a slightly basic pH offers good peak shape and resolution. The pH can be adjusted to optimize the separation from potential degradation products.

  • Detection Wavelength: 227 nm was selected based on the UV spectrum of this compound, providing adequate sensitivity.[6]

II. Experimental Protocols

A. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare a 0.05 M solution of potassium dihydrogen phosphate in HPLC-grade water.

    • Adjust the pH to 7.5 using a suitable base (e.g., potassium hydroxide solution).

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix the filtered buffer with acetonitrile in a 50:50 (v/v) ratio.

    • Degas the mobile phase by sonication or helium sparging before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in the mobile phase and make up the volume to the mark.

  • Working Standard Solution (10 µg/mL):

    • Pipette 1 mL of the standard stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with the mobile phase.

B. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7][8] The drug substance is subjected to various stress conditions to induce degradation.[6]

  • Acid Hydrolysis:

    • To 1 mL of the standard stock solution (1000 µg/mL), add 1 mL of 0.1 N HCl.

    • Keep the solution at room temperature for 24 hours.[6]

    • Neutralize the solution with 1 mL of 0.1 N NaOH.

    • Dilute the resulting solution to 10 mL with the mobile phase to achieve a theoretical concentration of 100 µg/mL.

    • Further dilute to a final concentration of 10 µg/mL with the mobile phase before injection.

  • Base Hydrolysis:

    • To 1 mL of the standard stock solution (1000 µg/mL), add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.[6]

    • Neutralize the solution with 1 mL of 0.1 N HCl.

    • Dilute the resulting solution to 10 mL with the mobile phase to achieve a theoretical concentration of 100 µg/mL.

    • Further dilute to a final concentration of 10 µg/mL with the mobile phase before injection.

  • Oxidative Degradation:

    • To 1 mL of the standard stock solution (1000 µg/mL), add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.[6]

    • Dilute the resulting solution to 10 mL with the mobile phase to achieve a theoretical concentration of 100 µg/mL.

    • Further dilute to a final concentration of 10 µg/mL with the mobile phase before injection.

  • Thermal Degradation:

    • Keep a known quantity of this compound powder in a hot air oven at 70°C for 24 hours.[6]

    • After 24 hours, allow the powder to cool to room temperature.

    • Prepare a stock solution of 1000 µg/mL from the heat-stressed powder.

    • Dilute to a final concentration of 10 µg/mL with the mobile phase before injection.

  • Photolytic Degradation:

    • Expose a known quantity of this compound powder to UV light (254 nm) in a photostability chamber for 24 hours.

    • After 24 hours, prepare a stock solution of 1000 µg/mL from the light-stressed powder.

    • Dilute to a final concentration of 10 µg/mL with the mobile phase before injection.

Workflow for Forced Degradation Studies

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_input Input Acid Acid Hydrolysis (0.1N HCl, 24h) Preparation Sample Preparation (Neutralization/Dilution) Acid->Preparation Base Base Hydrolysis (0.1N NaOH, 24h) Base->Preparation Oxidation Oxidative Stress (3% H2O2, 24h) Oxidation->Preparation Thermal Thermal Stress (70°C, 24h) Thermal->Preparation Photo Photolytic Stress (UV Light, 24h) Photo->Preparation Injection HPLC Injection Preparation->Injection Analysis Data Analysis (Peak Purity, % Degradation) Injection->Analysis VLB This compound Stock Solution VLB->Acid Expose to Stress VLB->Base Expose to Stress VLB->Oxidation Expose to Stress VLB->Thermal Expose to Stress VLB->Photo Expose to Stress

Caption: Workflow of Forced Degradation Studies.

C. Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4]

  • Specificity:

    • Inject the mobile phase (blank), a standard solution of this compound, and the solutions from the forced degradation studies.

    • Assess the chromatograms for any interference at the retention time of this compound. The method is specific if the peak for this compound is well-resolved from any degradation products and excipients.

  • Linearity:

    • Prepare a series of at least five concentrations of this compound from the standard stock solution (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (% Recovery):

    • Perform recovery studies by spiking a known amount of this compound standard into a placebo formulation at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each sample in triplicate.

    • The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate injections of the working standard solution (10 µg/mL) on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ/S)

    • LOQ = 10 × (σ/S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Robustness:

    • Intentionally vary the chromatographic conditions slightly and assess the effect on the results.

    • Variations can include:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2%)

      • pH of the buffer (± 0.2 units)

    • The system suitability parameters should remain within acceptable limits.

Logical Relationship of Validation Parameters

G cluster_method Method Validation cluster_foundation Foundation cluster_outcome Outcome Specificity Specificity (Resolution from Degradants) Validated Validated Stability- Indicating Method Specificity->Validated Linearity Linearity (r² ≥ 0.999) Linearity->Validated Accuracy Accuracy (98-102% Recovery) Accuracy->Validated Precision Precision (%RSD ≤ 2.0%) Precision->Validated LOD_LOQ LOD & LOQ (Signal-to-Noise) LOD_LOQ->Validated Robustness Robustness (Insignificant Variation) Robustness->Validated Method Developed HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD_LOQ Method->Robustness

Caption: Interrelation of Method Validation Parameters.

III. Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
2
5
10
15
20
Correlation Coefficient (r²)
Regression Equation

Table 3: Accuracy (% Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 8
100% 10
120% 12
Mean % Recovery

Table 4: Precision Data

Peak Area
Repeatability (Intra-day)
Injection 1
Injection 2
Injection 3
Injection 4
Injection 5
Injection 6
Mean
Standard Deviation
%RSD
Intermediate Precision (Inter-day)
Day 1 Mean
Day 2 Mean
Overall %RSD

Table 5: Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Degradation ProductsPeak Purity of this compound
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

IV. Conclusion

The detailed protocol in this application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for this compound. Adherence to these procedures will ensure the generation of reliable and accurate data, which is essential for regulatory submissions and for guaranteeing the quality and stability of this compound in pharmaceutical products. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis. The forced degradation studies confirm the stability-indicating nature of the assay, demonstrating its ability to separate the intact drug from its degradation products.

References

Application Notes and Protocols: Valethamate Bromide for Studying Cervical Dilation Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valethamate bromide, a quaternary ammonium compound, is an anticholinergic agent that has been clinically utilized to facilitate cervical dilation during labor.[1][2][3] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors (mAChRs) present on cervical smooth muscle cells.[1][2] By blocking the effects of acetylcholine, this compound induces smooth muscle relaxation, thereby reducing cervical resistance and promoting dilation. These application notes provide a comprehensive overview of the use of this compound as a tool for studying the intricate mechanisms of cervical dilation, including its effects on key signaling pathways and detailed protocols for in vitro and ex vivo experimental setups.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting the parasympathetic stimulation of the cervical smooth muscle. The primary target is the M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a signaling cascade leading to muscle contraction.

The putative signaling pathway modulated by this compound in cervical smooth muscle cells is as follows:

  • Acetylcholine Binding and M3 Receptor Activation: In the absence of this compound, acetylcholine binds to M3 receptors on cervical smooth muscle cells.

  • Gq/11 Protein Activation: This binding activates the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.

This compound's Role: this compound, as a competitive antagonist, binds to the M3 receptor, preventing acetylcholine from binding and thereby inhibiting this entire signaling cascade, leading to smooth muscle relaxation and cervical dilation.

Valethamate_Bromide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds to Valethamate_Bromide Valethamate_Bromide Valethamate_Bromide->M3_Receptor Blocks Gq_11 Gq/11 M3_Receptor->Gq_11 Activates Relaxation Smooth Muscle Relaxation M3_Receptor->Relaxation Inhibition leads to PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release Ca2+ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Caption: Putative signaling pathway of this compound in cervical smooth muscle.

Data Presentation

The following tables summarize quantitative data from clinical studies on the effect of this compound on cervical dilation and labor duration.

Table 1: Effect of this compound on the Duration of the First Stage of Labor

StudyPatient GroupThis compound Group (minutes)Control/Placebo Group (minutes)p-value
Batukan et al. (Primiparas)Primiparas210.3 ± 93.5287.1 ± 130.30.015
Batukan et al. (Multiparas)Multiparas187.1 ± 81.4241.9 ± 131.10.11
International Journal of Academic Medicine and PharmacyPrimigravida277.58 ± 100.96244.96 ± 96.21 (Drotaverine)<0.05

Table 2: Effect of this compound on the Rate of Cervical Dilation

StudyPatient GroupThis compound Group (cm/hour)Control/Placebo Group (cm/hour)p-value
International Journal of Academic Medicine and PharmacyPrimigravida1.79 ± 0.512.05 ± 0.63 (Drotaverine)<0.05
J of Evolution of Med and Dent Sci (Primigravidae)Primigravidae1.441.01N/A
J of Evolution of Med and Dent Sci (Multigravidae)Multigravidae2.191.26N/A

Experimental Protocols

Ex Vivo Organ Bath Study of Human Cervical Smooth Muscle Strips

This protocol is designed to assess the direct effect of this compound on the contractility of isolated human cervical smooth muscle.

Organ_Bath_Workflow Tissue_Acquisition 1. Obtain cervical tissue biopsies (with ethical approval) Strip_Preparation 2. Dissect cervical smooth muscle strips (~2x2x10 mm) Tissue_Acquisition->Strip_Preparation Mounting 3. Mount strips in organ baths (Physiological Saline Solution, 37°C, 95% O2/5% CO2) Strip_Preparation->Mounting Equilibration 4. Equilibrate under tension (e.g., 1g) for 60-90 minutes Mounting->Equilibration Contraction_Induction 5. Induce contraction (e.g., Acetylcholine, Oxytocin) Equilibration->Contraction_Induction VB_Addition 6. Add this compound (cumulative concentrations) Contraction_Induction->VB_Addition Data_Recording 7. Record changes in isometric tension VB_Addition->Data_Recording Data_Analysis 8. Analyze dose-response relationship Data_Recording->Data_Analysis

Caption: Experimental workflow for an ex vivo organ bath study.

Methodology:

  • Tissue Acquisition: Obtain fresh cervical tissue biopsies from consenting patients undergoing gynecological procedures (with appropriate ethical approval). Transport the tissue to the laboratory in cold, oxygenated physiological saline solution (PSS).

  • Strip Preparation: Under a dissecting microscope, carefully dissect longitudinal smooth muscle strips (approximately 2x2x10 mm) from the cervical tissue.

  • Mounting: Suspend the tissue strips in organ baths containing PSS at 37°C, continuously bubbled with 95% O2 and 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[4][5][6]

  • Equilibration: Allow the strips to equilibrate for 60-90 minutes under a resting tension of approximately 1 gram, with regular washes with fresh PSS.

  • Induction of Contraction: Induce stable contractions using an appropriate agonist, such as acetylcholine (e.g., 10^-6 M) or oxytocin (e.g., 10^-8 M).

  • This compound Administration: Once stable contractions are achieved, add this compound in a cumulative, concentration-dependent manner (e.g., 10^-9 M to 10^-5 M) to the organ bath.

  • Data Recording and Analysis: Record the changes in isometric tension using a data acquisition system. Analyze the data to determine the dose-response relationship and calculate the IC50 (half-maximal inhibitory concentration) of this compound.

Measurement of Intracellular Calcium ([Ca2+]i) in Cultured Cervical Smooth Muscle Cells

This protocol outlines the measurement of intracellular calcium levels in response to this compound using a fluorescent calcium indicator.

Methodology:

  • Cell Culture: Culture primary human cervical smooth muscle cells or a suitable cell line on glass coverslips.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.[7][8][9]

  • Washing: Wash the cells with a physiological salt solution to remove any extracellular dye.

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system. Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) to determine the resting [Ca2+]i.

  • Agonist Stimulation: Stimulate the cells with an agonist that increases intracellular calcium (e.g., acetylcholine) and record the change in the fluorescence ratio.

  • This compound Treatment: Pre-incubate a separate set of cells with this compound for a defined period before adding the agonist.

  • Data Analysis: Compare the agonist-induced calcium transient in the presence and absence of this compound to quantify its inhibitory effect.

Inositol Trisphosphate (IP3) Measurement in Cervical Tissue Explants

This protocol describes the quantification of IP3 levels in cervical tissue explants following treatment with this compound.

Methodology:

  • Explant Culture: Prepare small cervical tissue explants (e.g., 2x2x2 mm) and culture them in a suitable medium.[10][11]

  • Treatment: Treat the explants with an agonist (e.g., acetylcholine) in the presence or absence of this compound for a short duration (e.g., 1-5 minutes).

  • Lysis: Rapidly lyse the tissue explants in a suitable buffer to halt enzymatic activity and extract intracellular components.

  • IP3 Assay: Quantify the IP3 concentration in the lysates using a commercially available IP3 ELISA kit, following the manufacturer's instructions.[12][13][14]

  • Data Analysis: Compare the IP3 levels in the different treatment groups to determine the effect of this compound on agonist-induced IP3 production.

Investigation of Prostaglandin and Nitric Oxide Pathways

To further elucidate the mechanism of this compound, its potential effects on other signaling pathways involved in cervical ripening can be investigated.

Downstream_Pathway_Investigation Cervical_Tissue_Explants Prepare Cervical Tissue Explants Treatment Treat with this compound +/- Agonist Cervical_Tissue_Explants->Treatment PGE2_Assay Measure Prostaglandin E2 (PGE2) levels (ELISA or LC-MS/MS) Treatment->PGE2_Assay NOS_Activity_Assay Measure Nitric Oxide Synthase (NOS) activity Treatment->NOS_Activity_Assay Data_Analysis Analyze and Compare Results PGE2_Assay->Data_Analysis NOS_Activity_Assay->Data_Analysis

Caption: Workflow for investigating downstream signaling pathways.
  • Prostaglandin E2 (PGE2) Measurement:

    • Culture cervical tissue explants as described above.

    • Treat with this compound.

    • Collect the culture medium and measure the concentration of PGE2 using an ELISA kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17]

  • Nitric Oxide Synthase (NOS) Activity Assay:

    • Prepare lysates from cervical tissue explants treated with this compound.

    • Measure the activity of NOS using a commercially available colorimetric or fluorometric assay kit that detects the conversion of L-arginine to L-citrulline or the production of nitric oxide.[18][19]

Conclusion

This compound serves as a valuable pharmacological tool for investigating the mechanisms of cervical dilation. Its well-defined primary action as a muscarinic antagonist allows researchers to probe the role of the cholinergic system in cervical smooth muscle contractility. The protocols outlined in these application notes provide a framework for conducting detailed in vitro and ex vivo studies to further elucidate the signaling pathways modulated by this compound and its potential impact on other key mediators of cervical ripening. These investigations will contribute to a deeper understanding of the complex process of cervical dilation and may inform the development of novel therapeutic strategies for managing labor.

References

Troubleshooting & Optimization

Overcoming poor solubility of Valethamate Bromide in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Valethamate Bromide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: The solubility of this compound can vary depending on the solvent and temperature. Below is a summary of its solubility in commonly used solvents.

Data Presentation: Solubility of this compound

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Water50 - 77[1][2]129.41 - 199.29Ultrasonication may be required for complete dissolution.[1] Aqueous solutions should be freshly prepared.[3]
DMSO50 - 100[1][4]129.41 - 258.82Ultrasonication is recommended.[1][4] Use newly opened, hygroscopic DMSO for best results.[1]
Ethanol77[2]199.29-

Q2: I am still observing poor solubility even with the recommended solvents. What can I do?

A2: If you are experiencing persistent solubility issues, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the solution to 37°C can aid in dissolution.[5]

  • Sonication: Use an ultrasonic bath to provide mechanical agitation and break down solute aggregates.[1][4][5]

  • pH Adjustment: While specific data is limited, the solubility of quaternary ammonium compounds can be influenced by pH. For aqueous solutions, consider preparing a stock solution in water and then diluting it into your buffer of choice.

  • Co-solvents: For in vivo studies, a co-solvent system such as DMSO, PEG300, and Tween 80 in saline or PBS can be used to create a stable formulation.[6]

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability and longevity of your this compound stock solutions, follow these guidelines:

  • Solvent Selection: DMSO is a suitable solvent for preparing high-concentration stock solutions.[1][4]

  • Storage Conditions:

    • Store stock solutions in aliquots to avoid repeated freeze-thaw cycles.

    • For long-term storage (up to 6 months), store at -80°C.[1]

    • For short-term storage (up to 1 month), -20°C is acceptable.[1]

  • Aqueous Solutions: Aqueous solutions of this compound should be prepared fresh before use and should not be stored for more than 24 hours.[3] If using water as the solvent for a stock solution that will be added to a sterile environment (e.g., cell culture), it is recommended to filter-sterilize the final working solution.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer (e.g., PBS) The compound may be less soluble in the buffer compared to the stock solvent (e.g., DMSO).1. Pre-warm both the stock solution and the aqueous buffer to 37°C before mixing. 2. Add the stock solution to the buffer slowly while vortexing. 3. If precipitation still occurs, try a serial dilution of the stock solution in the same solvent before adding it to the aqueous buffer.[4]
Inconsistent experimental results 1. Degradation of the compound due to improper storage. 2. Incomplete dissolution of the compound.1. Ensure stock solutions are stored correctly in aliquots at -80°C and are not subjected to multiple freeze-thaw cycles.[1] 2. Visually inspect your solution for any undissolved particles. If present, use ultrasonication and gentle warming to ensure complete dissolution before use.[1][5]
Difficulty dissolving the powder initially The compound may have formed aggregates.Use a combination of vortexing, ultrasonication, and gentle warming (37°C) to facilitate dissolution.[5] Be patient, as it may take some time to fully dissolve.

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.86 mg of this compound (Molecular Weight: 386.37 g/mol ).

  • Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Vortex the solution vigorously.

  • Place the vial in an ultrasonic bath and sonicate until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in cryovials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.[1]

2. Isolated Smooth Muscle Tissue Bath Experiment

This protocol is a general guideline for assessing the relaxant effects of this compound on pre-contracted smooth muscle tissue.

  • Tissue Preparation:

    • Isolate smooth muscle tissue (e.g., aortic rings, tracheal strips, or intestinal segments) from a suitable animal model.

    • Place the isolated tissue in a dissecting dish containing cold, oxygenated physiological salt solution (PSS).

    • Carefully clean the tissue of any adhering connective or fatty tissue.

    • Cut the tissue into appropriate-sized strips or rings.[7]

  • Mounting the Tissue:

    • Mount the tissue strips or rings in an isolated tissue bath containing PSS maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[6][7]

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate under a resting tension for at least 60-90 minutes. During this period, wash the tissue with fresh PSS every 15-20 minutes.

    • After equilibration, test the viability of the tissue by inducing a contraction with a known contracting agent (e.g., phenylephrine or KCl).

  • Experimental Procedure:

    • Wash the tissue to return to baseline tension.

    • Induce a stable, submaximal contraction with a contractile agonist (e.g., carbachol or histamine).

    • Once a stable plateau is reached, add cumulative concentrations of this compound to the tissue bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by the agonist.

    • Plot the concentration-response curve and calculate the EC₅₀ value for this compound.

Mandatory Visualizations

Signaling Pathway of this compound in Smooth Muscle Cells

G This compound Signaling Pathway in Smooth Muscle Relaxation vb This compound m3r Muscarinic M3 Receptor vb->m3r Antagonist relaxation Smooth Muscle Relaxation vb->relaxation gq Gq protein m3r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release sr->ca_release ca_calmodulin Ca²⁺-Calmodulin Complex ca_release->ca_calmodulin Forms mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck Activates myosin_p Phosphorylated Myosin mlck->myosin_p Phosphorylates Myosin contraction Smooth Muscle Contraction myosin_p->contraction

Caption: this compound acts as an antagonist at the M3 muscarinic receptor.

Experimental Workflow for Overcoming Solubility Issues

G Workflow for Preparing this compound Solutions start Start: Weigh this compound Powder add_solvent Add appropriate solvent (e.g., DMSO, Water) start->add_solvent dissolve Attempt to dissolve by vortexing add_solvent->dissolve check_solubility Is the powder fully dissolved? dissolve->check_solubility sonicate Apply ultrasonication check_solubility->sonicate No solution_ready Solution is ready for use or storage check_solubility->solution_ready Yes warm Gently warm to 37°C sonicate->warm recheck_solubility Is the powder fully dissolved? warm->recheck_solubility recheck_solubility->solution_ready Yes troubleshoot Further troubleshooting required (e.g., co-solvents) recheck_solubility->troubleshoot No

Caption: A stepwise guide to dissolving this compound.

References

Valethamate Bromide Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability and degradation profile of an active pharmaceutical ingredient (API) like Valethamate Bromide is critical for ensuring product quality, safety, and efficacy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experimental work involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main chemical features relevant to stability?

This compound is a quaternary ammonium anticholinergic agent. Its structure contains two key functional groups susceptible to degradation: an ester linkage and a quaternary ammonium group. The ester group is prone to hydrolysis, especially under acidic or basic conditions. The quaternary ammonium moiety can also be subject to degradation under certain stress conditions.

Q2: Under what conditions is this compound known to degrade?

Forced degradation studies have shown that this compound degrades under the following conditions:

  • Hydrolytic conditions: Both acidic (e.g., 0.1N HCl) and alkaline (e.g., 0.1N NaOH) environments can cause degradation.[1]

  • Oxidative conditions: Exposure to oxidizing agents like hydrogen peroxide can lead to degradation.[1]

  • Thermal stress: Elevated temperatures (e.g., 70°C) can induce thermal degradation.[1]

  • Photolytic stress: While some studies suggest it is relatively stable to UV radiation, it is still a potential stress factor to consider.[1]

Q3: What are the likely degradation pathways for this compound?

While specific degradation products for this compound have not been definitively identified in publicly available literature, based on its chemical structure, the following degradation pathways are chemically plausible:

  • Hydrolysis: The most probable degradation pathway is the hydrolysis of the ester bond. This can be catalyzed by either acid or base.

    • Acid-catalyzed hydrolysis: This would yield 3-methyl-2-phenylpentanoic acid and a choline-like fragment, N,N-diethyl-N-methylethanolaminium bromide.

    • Base-catalyzed hydrolysis (saponification): This would result in the carboxylate salt of 3-methyl-2-phenylpentanoic acid and the same choline-like fragment.

  • Oxidative Degradation: The tertiary amine functionality within the quaternary ammonium salt could be susceptible to oxidation, potentially leading to N-oxide formation or N-dealkylation.

  • Thermal Degradation: At elevated temperatures, Hofmann elimination is a possible degradation route for quaternary ammonium hydroxides (formed in situ under basic conditions), which would lead to the formation of an alkene and a tertiary amine.

Q4: How can I prevent the degradation of this compound during my experiments or in formulation?

Preventing degradation is crucial for obtaining accurate experimental results and for developing a stable drug product. Key strategies include:

  • pH Control: Maintaining a neutral pH is critical to prevent acid or base-catalyzed hydrolysis. The use of appropriate buffer systems in formulations is recommended.

  • Avoidance of Oxidizing Agents: Protect the sample from contact with oxidizing agents. If excipients are used in a formulation, they should be evaluated for peroxide content.

  • Temperature Control: Store this compound at controlled room temperature or as recommended by the supplier, and avoid exposure to high temperatures.

  • Inert Atmosphere: For long-term storage or during sensitive experiments, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Store the compound in light-resistant containers to prevent any potential photolytic degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis and handling of this compound.

Problem Possible Cause Troubleshooting Steps
Appearance of unexpected peaks in my chromatogram (e.g., HPLC, UFLC). Degradation of this compound due to experimental conditions.1. Check the pH of your mobile phase and sample solutions. Extreme pH can cause hydrolysis. Aim for a neutral pH if possible. 2. Verify the age and storage conditions of your solvents and reagents. Peroxides can form in some solvents over time, leading to oxidative degradation. 3. Control the temperature of your autosampler and column. Elevated temperatures can accelerate degradation. 4. Prepare fresh samples and standards. Avoid using solutions that have been stored for extended periods, especially at room temperature.
Loss of assay value or potency over time. The sample is degrading during storage.1. Review your storage conditions. Ensure the sample is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture ingress. 2. For solutions, consider the stability in the chosen solvent. If possible, prepare fresh solutions for each experiment. If solutions must be stored, perform a short-term stability study in that solvent. 3. For solid samples, ensure the container is appropriate and properly sealed.
Inconsistent results between experimental runs. Variability in sample handling or subtle degradation.1. Standardize your sample preparation procedure. Ensure consistent timing, temperature, and solvent usage. 2. Run a system suitability test before each analytical run to ensure the performance of your analytical instrument. 3. Analyze a control sample of known stability alongside your experimental samples to monitor for any systematic degradation.

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies, which are essential for understanding the stability of this compound and for developing stability-indicating analytical methods.

Protocol 1: Forced Degradation Studies

This protocol is adapted from a stability-indicating UFLC method development study for this compound.[1]

Objective: To induce degradation of this compound under various stress conditions to identify potential degradation products and to test the specificity of an analytical method.

Materials:

  • This compound reference standard

  • 0.1N Hydrochloric acid (HCl)

  • 0.1N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC or UFLC system with a PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable diluent (e.g., mobile phase or water:acetonitrile mixture).

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1N HCl.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize the solution with 0.1N NaOH.

    • Dilute to volume with the diluent.

    • Further dilute to a working concentration (e.g., 4 µg/mL) for analysis.

  • Alkali Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize the solution with 0.1N HCl.

    • Dilute to volume with the diluent.

    • Further dilute to a working concentration for analysis.

  • Oxidative Degradation:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to volume with the diluent.

    • Further dilute to a working concentration for analysis.

  • Thermal Degradation:

    • Accurately weigh an amount of solid this compound equivalent to 10 mg.

    • Place the powder in an oven at 70°C for 24 hours.

    • After 24 hours, transfer the powder to a 10 mL volumetric flask and dissolve in the diluent.

    • Filter the solution and further dilute to a working concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating chromatographic method.

Protocol 2: UFLC Method for this compound and its Degradation Products

This method is designed to separate the parent drug from its potential degradation products.[1]

Parameter Condition
Instrument Ultra-Fast Liquid Chromatography (UFLC) system
Column Phenomenex Kinetex 5 µm C18 100A (250 x 4.6 mm)
Mobile Phase 0.05 M Potassium dihydrogen phosphate buffer (pH 7.5, adjusted with potassium hydroxide) and acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection PDA detector at 227 nm
Injection Volume 10 µL
Retention Time Approximately 4.4 ± 0.1 min for this compound

Visualizations of Degradation Pathways and Workflows

The following diagrams illustrate the hypothetical degradation pathways of this compound and a typical experimental workflow for forced degradation studies.

Hypothetical Degradation Pathways of this compound Valethamate This compound Acid_Deg 3-methyl-2-phenylpentanoic acid Valethamate->Acid_Deg Acid Hydrolysis (H+/H2O) Choline_Frag N,N-diethyl-N-methylethanolaminium bromide Valethamate->Choline_Frag Acid/Base Hydrolysis Base_Deg Sodium 3-methyl-2-phenylpentanoate Valethamate->Base_Deg Base Hydrolysis (OH-) N_Oxide Valethamate N-oxide Valethamate->N_Oxide Oxidation ([O]) Dealkylated Dealkylated Tertiary Amine Valethamate->Dealkylated Oxidative N-dealkylation Hofmann_Prod Alkene + Tertiary Amine Valethamate->Hofmann_Prod Thermal (Hofmann Elimination)

Caption: Hypothetical degradation pathways of this compound.

Workflow for Forced Degradation Study Start Start: this compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Stressed_Samples Generate Stressed Samples Stress->Stressed_Samples Analysis Analyze by Stability-Indicating Method (e.g., UFLC, HPLC-MS) Stressed_Samples->Analysis Data Data Interpretation: - Identify Degradation Products - Determine Degradation Pathways - Assess Mass Balance Analysis->Data End End: Stability Profile Established Data->End

Caption: General experimental workflow for a forced degradation study.

References

Optimizing Valethamate Bromide concentration for cell culture studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Valethamate Bromide for in vitro cell culture studies. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a quaternary ammonium compound classified as an anticholinergic agent.[1][2][3] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][3] By blocking these receptors, this compound inhibits the action of the neurotransmitter acetylcholine, which is responsible for signaling smooth muscle contraction. This inhibition leads to smooth muscle relaxation.[1][2]

Q2: Which signaling pathways are affected by this compound?

A2: this compound targets muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) that modulate various downstream signaling pathways.[4][5] There are five subtypes (M1-M5). M1, M3, and M5 receptors primarily couple to Gq proteins, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels and activates Protein Kinase C (PKC).[6] In contrast, M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5][6]

Q3: Is there a standard, universally effective concentration of this compound for all cell culture experiments?

A3: No, there is no single universally effective concentration. The optimal concentration is highly dependent on the specific cell type, cell density, experimental duration, and the specific endpoint being measured.[7] It is crucial to perform a dose-response study for each cell line and experimental setup to determine the optimal concentration.

Q4: What is a vehicle control and why is it important in experiments with this compound?

A4: A vehicle control is a crucial component of any in vitro drug study. It consists of treating cells with the same solvent used to dissolve the drug (e.g., DMSO or sterile PBS) at the same volume or concentration used in the experimental groups.[7] This control ensures that any observed effects are due to the drug itself and not the solvent. This is a mandatory control for validating your experimental results.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the concentration range of this compound that is non-toxic to the cells, which is a critical first step.

Objective: To determine the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration of this compound for a specific cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and stabilize for 24 hours.[8]

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or PBS). Perform serial dilutions to create a range of concentrations. It is often advisable to start with a wide range (e.g., 10-fold dilutions) to identify an approximate range of sensitivity.[9][10]

  • Treatment: Remove the culture medium and add fresh medium containing the different concentrations of this compound to the wells. Include a "no-drug" control and a "vehicle-only" control.[7]

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).[8]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

    • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Shake the plate for 10 minutes at a low speed.[8]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Analysis: Calculate cell viability as a percentage relative to the control wells. Plot the viability against the drug concentration to determine the IC50 value.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Death Even at Low Concentrations 1. Cell line is highly sensitive to the drug. 2. Errors in drug dilution calculations.[11] 3. Contamination of cell culture.[12] 4. Sub-optimal cell health or high passage number.[13]1. Expand the dilution series to include much lower concentrations. 2. Double-check all calculations and stock solution concentrations. 3. Perform routine checks for microbial contamination (e.g., mycoplasma testing). 4. Use a fresh, low-passage stock of cells for experiments.[12]
No Observable Effect Even at High Concentrations 1. The cell line may lack sufficient expression of muscarinic receptors. 2. The drug may have degraded. 3. Incorrect experimental endpoint for the drug's mechanism.1. Verify the expression of muscarinic receptors in your cell line (e.g., via RT-qPCR or Western Blot). 2. Prepare fresh drug solutions for each experiment and check storage conditions.[7] 3. Ensure the assay is appropriate for detecting changes related to muscarinic receptor antagonism (e.g., calcium flux assay).
Inconsistent Results Between Experiments 1. Variation in cell density at the time of treatment.[9] 2. Differences in incubation times or drug exposure periods. 3. Inconsistent cell passage number.[13] 4. Variability in reagent lots (e.g., serum).[12]1. Standardize cell seeding protocols and ensure consistent confluence at the start of each experiment. 2. Use precisely timed incubation periods. For long-term studies, replenish the media with the drug at regular intervals.[14] 3. Maintain a consistent passage number window for all experiments. 4. Test new lots of reagents before use in critical experiments.[12]

Data & Visualizations

Table 1: Example Dose-Response Data for this compound

This table represents hypothetical data from an MTT assay on a generic cell line after 48 hours of treatment.

This compound Concentration (µM)Absorbance (490 nm) (Mean)Standard DeviationCell Viability (%)
0 (Control)1.250.08100.0
11.220.0797.6
101.150.0992.0
500.980.0678.4
1000.650.0552.0
2500.240.0319.2
5000.110.028.8

Diagrams

G cluster_0 Cell Culture & Seeding cluster_1 Drug Treatment cluster_2 Viability Assay (MTT) cluster_3 Data Analysis start Start with a healthy, low-passage cell culture seed Seed cells in a 96-well plate at optimal density start->seed adhere Incubate for 24h to allow attachment seed->adhere prepare Prepare serial dilutions of This compound adhere->prepare treat Treat cells with varying concentrations prepare->treat incubate Incubate for desired duration (24-72h) treat->incubate mtt Add MTT reagent incubate->mtt dissolve Add DMSO to dissolve formazan crystals mtt->dissolve read Read absorbance at 490nm dissolve->read analyze Calculate % Viability and plot dose-response curve read->analyze ic50 Determine IC50 and select optimal concentration analyze->ic50

Caption: Workflow for determining optimal drug concentration.

G cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway vb1 This compound m1 M1/M3/M5 Receptor vb1->m1 Inhibits ach1 Acetylcholine ach1->m1 Activates gq Gq Protein m1->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc response1 Cellular Response ca2->response1 pkc->response1 vb2 This compound m2 M2/M4 Receptor vb2->m2 Inhibits ach2 Acetylcholine ach2->m2 Activates gi Gi Protein m2->gi ac Adenylyl Cyclase gi->ac atp ATP ac->atp converts camp ↓ cAMP atp->camp response2 Cellular Response camp->response2

Caption: this compound's antagonistic effect on mAChR pathways.

G start High cell death observed in treated wells q1 Is viability in vehicle control also low? start->q1 a1_yes Problem is likely not drug-specific. Check for contamination, incubator issues, or general cell health. q1->a1_yes Yes q2 Are drug calculations and dilutions correct? q1->q2 No a2_no Recalculate concentrations. Prepare fresh stock solutions. q2->a2_no No q3 Are you using low passage number cells? q2->q3 Yes a3_no Thaw a new, low-passage vial. High passage can increase sensitivity. q3->a3_no No a3_yes Cell line is likely highly sensitive. Perform a new dose-response study with a much lower concentration range. q3->a3_yes Yes

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Valethamate Bromide HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering HPLC peak tailing with Valethamate Bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak tailing in HPLC?

This compound is a quaternary ammonium compound, making it a cationic and basic analyte.[1][2][3] In reversed-phase HPLC, which often utilizes silica-based columns, basic compounds like this compound can exhibit significant peak tailing.[4][5][6][7] This is primarily due to secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica stationary phase.[6][7][8] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.[7][9]

Q2: What is an acceptable peak tailing factor?

The peak tailing factor (Tf), also referred to as the asymmetry factor, quantifies the symmetry of a chromatographic peak. A value of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor greater than 1.2 suggests significant tailing, and values above 2.0 are often considered unacceptable for precise quantitative analysis.[4][5]

Q3: Can my HPLC system contribute to peak tailing?

Yes, instrumental issues can lead to peak tailing for all analytes in a run. This is often referred to as extra-column band broadening.[4] Potential causes include:

  • Excessive tubing length or diameter: The tubing connecting the injector, column, and detector should be as short and narrow as possible.[4]

  • Loose fittings or leaks: These can disrupt the flow path and cause peak distortion.[4]

  • Large detector cell volume: A large cell volume can cause the sample to diffuse, leading to broader and tailing peaks.[4]

Troubleshooting Guide: this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial Assessment

Is the peak tailing specific to this compound or are all peaks affected?

  • All peaks are tailing: This often points to a system-level problem. Refer to the "System & Sample Issues" section of the troubleshooting flowchart.

  • Only the this compound peak is tailing: This suggests a chemical interaction issue between the analyte and the stationary or mobile phase. Proceed to the "Analyte-Specific Issues" section.

Step 2: Troubleshooting Workflow

The following flowchart outlines a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed for this compound decision1 Are all peaks tailing? start->decision1 decision1->analyte_path No decision1->system_path Yes silanol_interaction Primary Suspect: Silanol Interactions solution_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.0) silanol_interaction->solution_ph solution_buffer Increase Buffer Strength (e.g., 25-50 mM) silanol_interaction->solution_buffer solution_additive Add a Tailing Suppressor (e.g., 0.1% Triethylamine) silanol_interaction->solution_additive solution_column Use an End-Capped or Alternative Column silanol_interaction->solution_column system_issues Suspect System or Sample Issues solution_overload Check for Column Overload (Dilute Sample) system_issues->solution_overload solution_solvent Match Injection Solvent to Mobile Phase system_issues->solution_solvent solution_extracolumn Inspect for Extra-Column Volume (Tubing, Fittings) system_issues->solution_extracolumn solution_contamination Check for Column Contamination/Void system_issues->solution_contamination end_node Peak Shape Improved solution_ph->end_node solution_buffer->end_node solution_additive->end_node solution_column->end_node solution_overload->end_node solution_solvent->end_node solution_extracolumn->end_node solution_contamination->end_node

Troubleshooting workflow for this compound peak tailing.
Detailed Troubleshooting Steps

Analyte-Specific Issues (Chemical Interactions)

If only the this compound peak is tailing, consider the following adjustments to your method:

  • Adjust Mobile Phase pH: Since this compound is a basic compound, interactions with acidic silanol groups are a primary cause of tailing.[6][7] Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can protonate the silanol groups, minimizing these secondary interactions.[4][9][10]

  • Increase Buffer Strength: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface. Increasing the buffer strength (e.g., to 25-50 mM) can improve peak shape.[4][11]

  • Use a Mobile Phase Additive: Additives like triethylamine (TEA) can act as silanol suppressors.[4][12] A small concentration (e.g., 0.1% TEA) in the mobile phase can compete with this compound for the active silanol sites, thereby improving peak symmetry.[13]

  • Select an Appropriate Column:

    • End-capped Columns: These columns have fewer residual silanol groups, reducing the potential for secondary interactions.[9][14]

    • Alternative Stationary Phases: Consider columns with polar-embedded groups or those made from hybrid silica-organic materials, which are designed to shield silanol activity.[4][12]

System & Sample Issues (General Problems)

If all peaks in your chromatogram are tailing, investigate these potential causes:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[4][7] To check for this, dilute your sample and inject it again. If the peak shape improves, you are likely overloading the column.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher organic content) than your mobile phase, it can cause peak distortion.[4] Ideally, dissolve your sample in the initial mobile phase.

  • Column Contamination or Void: Over time, columns can become contaminated or develop a void at the inlet.[4][7] Try flushing the column with a strong solvent. If this doesn't help, replacing the guard column or the analytical column may be necessary.[5][7]

  • Extra-Column Volume: As mentioned in the FAQs, check for and minimize any sources of dead volume in your system.[4]

Experimental Protocols & Data

Several HPLC methods have been published for the analysis of this compound. The key parameters from these methods are summarized below and can serve as a starting point for method development and troubleshooting.

Table 1: Published HPLC Methods for this compound Analysis

ParameterMethod 1[15]Method 2[16][17][18]Method 3[19]
Column Merck C8 (250 x 4.6 mm, 5 µm)Luna C18 (250 x 4.6 mm, 5 µm)Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol : 25 mM KH2PO4 buffer (55:45 v/v)Acetonitrile : Water (20:80 v/v)Acetonitrile : 0.05M KH2PO4 buffer (50:50 v/v)
pH 2.5 (adjusted with o-phosphoric acid)Not specified7.5 (adjusted with KOH)
Flow Rate 1.0 mL/minNot specified1.0 mL/min
Detection (UV) 210 nm200 nm227 nm
Retention Time Not specified4.62 min4.4 min
Example Protocol: Mobile Phase Preparation (based on Method 1)

This protocol provides a detailed methodology for preparing the mobile phase described in Method 1, which utilizes a low pH to mitigate tailing.

Objective: To prepare a mobile phase of Methanol and 25 mM Potassium Dihydrogen Orthophosphate buffer (pH 2.5) in a 55:45 v/v ratio.

Materials:

  • HPLC grade Methanol

  • HPLC grade water

  • Potassium Dihydrogen Orthophosphate (KH2PO4)

  • Orthophosphoric acid (o-phosphoric acid)

  • 0.45 µm solvent filter

Procedure:

  • Prepare the 25 mM KH2PO4 Buffer:

    • Weigh out the appropriate amount of KH2PO4 to make a 25 mM solution (e.g., for 1 liter, weigh 3.4 g of KH2PO4).

    • Dissolve the KH2PO4 in approximately 900 mL of HPLC grade water.

    • Adjust the pH of the solution to 2.5 by adding o-phosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Add HPLC grade water to bring the final volume to 1 liter.

    • Filter the buffer solution through a 0.45 µm solvent filter.

  • Prepare the Final Mobile Phase:

    • Measure 550 mL of HPLC grade Methanol.

    • Measure 450 mL of the prepared 25 mM KH2PO4 buffer (pH 2.5).

    • Combine the two solutions in a suitable container.

    • Degas the final mobile phase using sonication or another appropriate method.

This mobile phase is now ready for use in your HPLC system. The low pH is specifically designed to suppress silanol interactions, which should result in improved peak shape for this compound.

References

Technical Support Center: Valethamate Bromide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Valethamate Bromide and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step is an esterification reaction between 2-phenyl-3-methylvaleric acid and 2-(diethylamino)ethanol to form the intermediate ester, 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate. The second step is the quaternization of this intermediate with methyl bromide to yield the final product, this compound.

Q2: What are the critical factors affecting the yield of the esterification step?

A2: The key factors influencing the yield of the esterification step include reaction temperature, the efficiency of water removal, the type of catalyst used, and the molar ratio of the reactants. Driving the reaction equilibrium towards the product side by effectively removing the water byproduct is crucial for achieving a high yield.

Q3: What challenges might be encountered during the quaternization step?

A3: The quaternization of the tertiary amine intermediate can be affected by the choice of solvent, reaction temperature, and the purity of the starting materials. Potential challenges include incomplete reaction leading to low yields, and the formation of side products. The selection of an appropriate solvent is critical to ensure the solubility of the reactants and facilitate the reaction.

Q4: Are there any common impurities or byproducts in this compound synthesis?

A4: Potential impurities can arise from unreacted starting materials, side reactions, or degradation of the product. In the esterification step, unreacted 2-phenyl-3-methylvaleric acid or 2-(diethylamino)ethanol can be present. During quaternization, incomplete reaction can leave residual tertiary amine ester. Side reactions, though less common under optimized conditions, could lead to other quaternized species if impurities are present in the methyl bromide.

Q5: What are the recommended purification methods for this compound?

A5: Purification of the final product typically involves crystallization from a suitable solvent system. The choice of solvent is critical to ensure high recovery of the pure product while leaving impurities dissolved in the mother liquor. Techniques such as recrystallization may be employed to achieve the desired purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in Esterification Step Incomplete reaction due to unfavorable equilibrium.Use a Dean-Stark apparatus to effectively remove water as it is formed. Increase the molar excess of the alcohol [2-(diethylamino)ethanol].
Inefficient catalysis.Ensure the acid catalyst (e.g., p-toluenesulfonic acid) is fresh and used in the appropriate amount. Consider exploring other catalysts.
Suboptimal reaction temperature.Optimize the reaction temperature. Too low a temperature will result in a slow reaction rate, while too high a temperature may lead to side reactions.
Low yield in Quaternization Step Incomplete reaction.Increase the reaction time or temperature. Ensure a slight excess of methyl bromide is used.
Inappropriate solvent.Use a polar aprotic solvent like acetonitrile or acetone to facilitate the SN2 reaction. Ensure the solvent is dry.
Impure tertiary amine intermediate.Purify the 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate intermediate by vacuum distillation before proceeding to the quaternization step.
Product is an oil or fails to crystallize Presence of impurities.Re-purify the product using a different solvent system for recrystallization. Consider a chromatographic purification if impurities are persistent.
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Presence of starting materials in the final product Incomplete reaction in either step.Review and optimize the reaction conditions for the respective step (time, temperature, stoichiometry).
Inefficient purification.Optimize the recrystallization procedure, including the choice of solvent and cooling rate.

Experimental Protocols

Step 1: Esterification of 2-phenyl-3-methylvaleric acid with 2-(diethylamino)ethanol

Methodology:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-phenyl-3-methylvaleric acid (1.0 eq), 2-(diethylamino)ethanol (1.2 eq), and a suitable solvent such as toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate.

  • Purify the crude ester by vacuum distillation.

Step 2: Quaternization of 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate with Methyl Bromide

Methodology:

  • Dissolve the purified 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate (1.0 eq) in a suitable polar aprotic solvent, such as acetone or acetonitrile, in a pressure-rated vessel.

  • Cool the solution in an ice bath.

  • Carefully add methyl bromide (1.1 eq) to the solution.

  • Seal the vessel and allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to induce crystallization of the product.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Dry the this compound product under vacuum.

Quantitative Data Summary

The following table summarizes the hypothetical effect of various reaction parameters on the yield of this compound. This data is representative and should be used as a guide for optimization.

Parameter Variation Yield (%) - Esterification Yield (%) - Quaternization Overall Yield (%)
Esterification Catalyst None45--
p-Toluenesulfonic acid85--
Sulfuric acid82--
Esterification Temp. 80 °C65--
110 °C (Toluene reflux)85--
140 °C80 (slight decomposition)--
Quaternization Solvent Dichloromethane-75-
Acetone-92-
Acetonitrile-95-
Quaternization Temp. 0 °C to RT-95-
50 °C-90 (potential for side reactions)-

Visualizations

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Quaternization A 2-phenyl-3-methylvaleric acid C 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate (Intermediate Ester) A->C + Toluene, p-TSA - H2O (reflux) B 2-(diethylamino)ethanol B->C + Toluene, p-TSA - H2O (reflux) E This compound C->E + Acetone (Room Temp) D Methyl Bromide D->E + Acetone (Room Temp)

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Overall Yield Check_Step1 Analyze Yield of Step 1 (Esterification) Start->Check_Step1 Step1_OK Yield > 80%? Check_Step1->Step1_OK Troubleshoot_Step1 Troubleshoot Esterification: - Check water removal - Verify catalyst activity - Optimize temperature Step1_OK->Troubleshoot_Step1 No Check_Step2 Analyze Yield of Step 2 (Quaternization) Step1_OK->Check_Step2 Yes Troubleshoot_Step1->Check_Step1 Step2_OK Yield > 90%? Check_Step2->Step2_OK Troubleshoot_Step2 Troubleshoot Quaternization: - Check solvent purity - Optimize reaction time/temp - Ensure pure intermediate Step2_OK->Troubleshoot_Step2 No Purification_Issue Check Product Purity Step2_OK->Purification_Issue Yes Troubleshoot_Step2->Check_Step2 Purity_OK High Purity? Purification_Issue->Purity_OK Troubleshoot_Purification Optimize Purification: - Recrystallize from different solvent - Consider chromatography Purity_OK->Troubleshoot_Purification No End Optimized Yield Purity_OK->End Yes Troubleshoot_Purification->Purification_Issue

Caption: Troubleshooting workflow for this compound synthesis.

How to handle Valethamate Bromide safely in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and laboratory application of Valethamate Bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a quaternary ammonium anticholinergic agent.[1][2] It functions as a competitive antagonist of muscarinic acetylcholine receptors, leading to the relaxation of smooth muscles.[1] While its primary clinical use has been in obstetrics to facilitate cervical dilation, its antispasmodic properties make it a subject of research for its effects on other smooth muscles, such as those in the gastrointestinal and urinary tracts.[1][2][3] Researchers may use this compound to investigate mechanisms of smooth muscle contraction and relaxation, or as a reference compound in the development of new antispasmodic drugs.

Q2: What are the main hazards associated with this compound in a laboratory setting?

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It is important to handle this compound with appropriate personal protective equipment and in a well-ventilated area to avoid exposure.[4][5]

Q3: What are the proper storage conditions for this compound?

This compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5] The recommended storage temperature is 4°C for sealed containers.[5] If in solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[6]

Q4: How should I dispose of this compound waste?

Dispose of this compound waste by sending it to an approved waste disposal plant, in accordance with local, state, and federal regulations.[4] For empty containers, the first rinse with a solvent should be collected and disposed of as hazardous waste.[7]

Safety and Handling

Physical and Chemical Properties of this compound
PropertyValue
Chemical Name N,N-Diethyl-N-methyl-2-((3-methyl-2-phenylpentanoyl)oxy)ethan-1-aminium bromide
CAS Number 90-22-2
Molecular Formula C19H32BrNO2
Molecular Weight 386.37 g/mol
Appearance White to off-white solid
Melting Point 120 - 127 °C (248 - 260.6 °F)
Solubility Soluble in DMSO (100 mg/mL)

(Data sourced from multiple safety data sheets and chemical suppliers)[4][6][8][9]

Personal Protective Equipment (PPE) and First Aid
Exposure RouteRecommended PPEFirst Aid Measures
Inhalation Use in a well-ventilated area. For large scale use, a NIOSH/MSHA approved respirator may be necessary.Remove the individual to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention if symptoms persist.[4][5]
Skin Contact Wear protective gloves and a lab coat or long-sleeved clothing.Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][5]
Eye Contact Wear appropriate protective eyeglasses or chemical safety goggles.Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[4]
Ingestion Do not eat, drink, or smoke when handling.Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][10]

Experimental Protocols

Protocol 1: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from published methods for the determination of this compound in pharmaceutical formulations.[11][12]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • HPLC System: LC 2010cHT or equivalent

  • Column: Luna HPLC analytical C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (20:80, v/v)

  • Flow Rate: 0.4 mL/min

  • Detection: PDA detector at 200 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Standard Solution Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 15, 20, 25, 30 µg/mL).

4. Sample Preparation:

  • For bulk drug, accurately weigh a known amount, dissolve in mobile phase, and dilute to a concentration within the calibration range.

  • For formulated products, extract a known quantity with a suitable solvent, sonicate if necessary, and dilute with the mobile phase to a final concentration within the calibration range. Filter all samples through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: In Vitro Anticholinergic Activity Assessment by Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for muscarinic receptors.[4][13]

1. Materials and Reagents:

  • Cell membranes expressing muscarinic receptors (e.g., from CHO or HEK293 cells)

  • Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

2. Assay Procedure:

  • Prepare serial dilutions of unlabeled this compound in assay buffer.

  • In a 96-well plate, add a fixed amount of cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

  • For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
No peaks or very small peaks - Injector issue (e.g., air bubble in the loop)- Detector lamp off or failing- Incorrect mobile phase composition- Purge the injector- Check detector status and lamp life- Prepare fresh mobile phase and ensure correct proportions
Peak tailing - Column degradation- Secondary interactions with the stationary phase- Replace the column- Adjust mobile phase pH or add an ion-pairing agent
Peak fronting - Sample overload- Sample solvent stronger than mobile phase- Dilute the sample- Dissolve the sample in the mobile phase
Shifting retention times - Inconsistent mobile phase preparation- Fluctuation in column temperature- Pump malfunction (inconsistent flow rate)- Prepare mobile phase carefully and degas thoroughly- Use a column oven for temperature control- Check pump for leaks and perform maintenance
Baseline noise or drift - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp instability- Degas mobile phase and prime the pump- Use high-purity solvents and flush the system- Allow the detector to warm up properly

(General HPLC troubleshooting guidance adapted from various sources)

Radioligand Binding Assay Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
High non-specific binding - Radioligand is too hydrophobic- Insufficient blocking of non-specific sites- Inadequate washing- Consider a different radioligand- Add bovine serum albumin (BSA) to the assay buffer- Increase the number and volume of washes
Low specific binding - Low receptor expression in the membrane preparation- Inactive radioligand or receptor- Incorrect assay conditions (pH, temperature)- Use a membrane preparation with higher receptor density- Check the age and storage of reagents- Optimize assay buffer pH and incubation temperature
Poor reproducibility - Inconsistent pipetting- Incomplete mixing of reagents- Temperature fluctuations during incubation- Calibrate pipettes and use consistent technique- Vortex all solutions before adding to the plate- Ensure uniform temperature across the incubation plate
IC50 values are too high or too low - Incorrect concentration of radioligand- Errors in serial dilutions of the competitor- Use a radioligand concentration at or below its Kd- Carefully prepare and verify the concentrations of the competitor

(Guidance adapted from protocols and troubleshooting guides for radioligand binding assays)[4][12]

Visualizations

Experimental Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Weighing Weigh Solid Compound Ventilation->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Waste Dispose of Waste in Designated Hazardous Waste Container Decontaminate->Waste RemovePPE Remove and Dispose of PPE Properly Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism

Muscarinic_Antagonism cluster_membrane Cell Membrane mAChR Muscarinic Acetylcholine Receptor (mAChR) G_Protein G-Protein Activation mAChR->G_Protein Activates Blocked_Response Blocked Cellular Response (Smooth Muscle Relaxation) mAChR->Blocked_Response Results in Acetylcholine Acetylcholine (ACh) Acetylcholine->mAChR Binds to Valethamate This compound Valethamate->mAChR Competitively Blocks Signaling_Cascade Downstream Signaling Cascade (e.g., PLC activation, cAMP inhibition) G_Protein->Signaling_Cascade Initiates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Signaling_Cascade->Cellular_Response Leads to

Caption: Mechanism of action of this compound as a muscarinic acetylcholine receptor antagonist.

Troubleshooting Logic for HPLC Peak Tailing

HPLC_Troubleshooting Start Peak Tailing Observed Check_Column Is the column old or has it been used extensively? Start->Check_Column Replace_Column Replace the column with a new one. Check_Column->Replace_Column Yes Check_Mobile_Phase Is the mobile phase pH appropriate for the analyte? Check_Column->Check_Mobile_Phase No Resolved Problem Resolved Replace_Column->Resolved Adjust_pH Adjust the mobile phase pH to suppress analyte ionization. Check_Mobile_Phase->Adjust_pH No Check_Secondary_Interactions Are there potential secondary interactions with silanol groups? Check_Mobile_Phase->Check_Secondary_Interactions Yes Adjust_pH->Resolved Add_Modifier Add a competing base (e.g., triethylamine) to the mobile phase. Check_Secondary_Interactions->Add_Modifier Yes Consult_Expert Consult with a chromatography specialist. Check_Secondary_Interactions->Consult_Expert No Add_Modifier->Resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis of this compound.

References

Valethamate Bromide in Fluorescence Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, understanding and mitigating potential sources of interference is paramount to generating accurate and reproducible data. Valethamate Bromide, an anticholinergic and antispasmodic agent, is a compound that, due to its chemical structure, may exhibit quenching effects in certain fluorescence assays. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving this compound.

Troubleshooting Guide: this compound Interference in Fluorescence Assays

When unexpected or inconsistent results are observed in fluorescence assays containing this compound, a systematic troubleshooting approach is essential. The following table outlines potential issues, their likely causes related to this compound, and recommended solutions.

Issue Potential Cause Recommended Solution
Decreased Fluorescence Signal Fluorescence Quenching: this compound may be directly quenching the fluorophore's signal through static or dynamic mechanisms.1. Perform a Quenching Control Experiment: Titrate this compound into a solution of the fluorophore alone (without the biological target) to determine if it directly affects fluorescence. 2. Determine Quenching Mechanism: Conduct temperature-dependent fluorescence measurements to distinguish between static and dynamic quenching (see Experimental Protocols). 3. Change Fluorophore: If quenching is significant, consider using a different fluorophore with a longer Stokes shift or one that is less susceptible to quenching by this compound's structural motifs.
Inner Filter Effect: this compound may absorb light at the excitation or emission wavelengths of the fluorophore, leading to an apparent decrease in signal. A UV-Vis spectrum of this compound shows absorbance around 227 nm.[1]1. Measure Absorbance Spectrum: Obtain a UV-Vis absorbance spectrum of this compound under your assay conditions. 2. Adjust Excitation/Emission Wavelengths: If there is significant spectral overlap, select alternative excitation and emission wavelengths for your fluorophore if possible. 3. Use Lower Concentrations: If feasible, reduce the concentration of this compound or the fluorophore to minimize the inner filter effect. 4. Apply Correction Factors: In some cases, mathematical corrections for the inner filter effect can be applied.
High Background Fluorescence Autofluorescence: this compound itself may be fluorescent at the wavelengths used in the assay.1. Measure this compound Spectrum: Excite a solution of this compound at your assay's excitation wavelength and scan the emission spectrum to check for autofluorescence. 2. Use a "No Fluorophore" Control: Run a control experiment with all assay components, including this compound, but without the fluorescent probe to quantify background signal. 3. Select a Red-Shifted Fluorophore: Interference from autofluorescence is often less pronounced at longer wavelengths.[2]
Inconsistent or Non-reproducible Data Compound Instability or Aggregation: At certain concentrations or in specific buffer conditions, this compound may become unstable or form aggregates, leading to variable quenching or light scattering.1. Assess Solubility: Determine the solubility of this compound in your assay buffer. 2. Incorporate Surfactants: Consider adding a low concentration of a non-ionic surfactant (e.g., Triton X-100 or Tween-20) to prevent aggregation. 3. Centrifuge Samples: Before measurement, centrifuge samples containing this compound to pellet any aggregates.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[3][4] This can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent complex (static quenching), and Förster resonance energy transfer (FRET).[3][5][6]

Q2: Why might this compound cause fluorescence quenching?

A2: While specific studies on this compound's quenching properties are limited, its chemical structure contains moieties that can contribute to quenching:

  • Phenyl Ring: Aromatic structures like the phenyl group in this compound can be involved in fluorescence quenching through photoinduced electron transfer (PET).

  • Quaternary Ammonium Group: As a quaternary ammonium compound, it possesses a positive charge which could lead to interactions with anionic fluorophores, potentially causing quenching.

  • Bromide Ion: The bromide counter-ion itself can act as a collisional quencher for some fluorophores.[7]

Q3: How can I determine if this compound is causing an inner filter effect in my assay?

A3: To assess the inner filter effect, you need to compare the absorbance spectrum of this compound with the excitation and emission spectra of your fluorophore. If this compound has significant absorbance at either the excitation or emission wavelength, the inner filter effect is likely contributing to signal loss.[8] A study has shown that this compound has a maximum absorbance at 227 nm.[1]

Q4: What is the difference between static and dynamic quenching, and how can I distinguish them?

A4:

  • Static Quenching: Occurs when the quencher forms a non-fluorescent complex with the fluorophore in its ground state. This process is typically less efficient at higher temperatures as the complex may dissociate.[3][9][10]

  • Dynamic (Collisional) Quenching: Involves collisions between the excited-state fluorophore and the quencher. The frequency of these collisions, and thus the quenching efficiency, increases with higher temperatures.[3][10]

You can distinguish between these two mechanisms by performing temperature-dependent fluorescence measurements and analyzing the data using the Stern-Volmer equation (see Experimental Protocols).

Q5: Can this compound interfere with signaling pathways in cell-based fluorescence assays?

A5: Yes. This compound is an anticholinergic agent, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. In cell-based assays involving these pathways (e.g., measuring calcium flux downstream of M3 receptor activation), this compound will act as an antagonist. This is a biological effect, distinct from direct fluorescence quenching, but it will impact the assay readout.

Below is a simplified representation of the M3 muscarinic receptor signaling pathway, which this compound can inhibit.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Acetylcholine Acetylcholine Acetylcholine->M3R Activates Valethamate_Bromide This compound Valethamate_Bromide->M3R Inhibits Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca²⁺ Release ER->Ca2_release

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Determining the Quenching Mechanism (Static vs. Dynamic)

Objective: To distinguish between static and dynamic quenching of a fluorophore by this compound using temperature-dependent fluorescence measurements.

Materials:

  • Fluorimeter

  • Temperature-controlled cuvette holder

  • Fluorophore stock solution

  • This compound stock solution

  • Assay buffer

Methodology:

  • Prepare a series of solutions: In separate cuvettes, prepare solutions with a constant concentration of the fluorophore and varying concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM).

  • Measure fluorescence at different temperatures:

    • Set the temperature of the cuvette holder to a starting temperature (e.g., 25°C).

    • Measure the fluorescence intensity (F) of each solution at the appropriate excitation and emission wavelengths.

    • Increase the temperature in increments (e.g., to 30°C, 37°C, and 45°C) and repeat the fluorescence measurements for all solutions at each temperature.

  • Data Analysis (Stern-Volmer Plot):

    • For each temperature, calculate the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F).

    • Plot F₀/F versus the concentration of this compound ([Q]).

    • The relationship is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where Ksv is the Stern-Volmer quenching constant.

  • Interpretation:

    • Dynamic Quenching: The Ksv (slope of the plot) will increase with increasing temperature.

    • Static Quenching: The Ksv will decrease with increasing temperature.

Quenching_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis cluster_interpretation Interpretation prep_fluor Constant [Fluorophore] measure_temp Measure Fluorescence at Multiple Temperatures (e.g., 25°C, 37°C, 45°C) prep_fluor->measure_temp prep_val Varying [this compound] prep_val->measure_temp calc_ratio Calculate F₀/F measure_temp->calc_ratio plot_sv Plot F₀/F vs. [this compound] (Stern-Volmer Plot) calc_ratio->plot_sv dynamic Ksv increases with Temp => Dynamic Quenching plot_sv->dynamic static Ksv decreases with Temp => Static Quenching plot_sv->static

Caption: Workflow for determining the mechanism of fluorescence quenching.

Protocol 2: Control Experiment for Inner Filter Effect

Objective: To determine if this compound causes an inner filter effect at the assay's excitation and emission wavelengths.

Materials:

  • UV-Vis spectrophotometer

  • Fluorimeter

  • This compound solution

  • Assay buffer

Methodology:

  • Measure Absorbance Spectrum:

    • Prepare a solution of this compound at the highest concentration used in your assay.

    • Using the assay buffer as a blank, scan the absorbance of the this compound solution from the UV to the visible range (e.g., 200-700 nm).

  • Analyze Spectral Overlap:

    • Identify the excitation and emission maxima of your fluorophore.

    • Examine the absorbance spectrum of this compound for any significant absorbance at these wavelengths.

  • Perform a "Pre-read" Control:

    • In a microplate format, add this compound at various concentrations to the assay buffer.

    • Read the absorbance of the plate at the excitation and emission wavelengths of your fluorophore. This will quantify the light absorption by this compound at these specific wavelengths.

  • Interpretation:

    • Significant absorbance at the excitation wavelength will reduce the light reaching the fluorophore.

    • Significant absorbance at the emission wavelength will reduce the light reaching the detector.

    • Both scenarios constitute an inner filter effect.

By following these troubleshooting guides and experimental protocols, researchers can effectively identify, characterize, and mitigate the potential quenching effects of this compound in their fluorescence assays, leading to more reliable and accurate experimental outcomes.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Valethamate Bromide and Other Anticholinergics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Valethamate Bromide with other anticholinergic drugs, supported by available clinical and pharmacological data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance and mechanisms of these agents.

Executive Summary

This compound is an anticholinergic agent with antispasmodic properties, primarily used in obstetrics to facilitate cervical dilation during labor.[1] Its mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, leading to smooth muscle relaxation.[2] Clinical studies have compared its efficacy predominantly with Drotaverine Hydrochloride, a phosphodiesterase-4 (PDE4) inhibitor, and to a lesser extent with Hyoscine Butylbromide, another anticholinergic agent.

While this compound has been shown to be effective in shortening the duration of labor in some studies, comparative trials often indicate that Drotaverine Hydrochloride may offer a more favorable efficacy and side-effect profile.[3] A significant gap in the publicly available data is the lack of specific muscarinic receptor binding affinities (Ki or IC50 values) for this compound, which limits a direct comparison of its potency and selectivity at the molecular level with other anticholinergics.

Mechanism of Action

This compound exerts its effects by blocking muscarinic acetylcholine receptors, which are G-protein coupled receptors found on smooth muscle cells.[2] This blockade inhibits the action of acetylcholine, a neurotransmitter that mediates parasympathetic nervous system responses, including smooth muscle contraction. The result is relaxation of smooth muscles, such as those in the cervix.[1]

In contrast, Drotaverine Hydrochloride acts through a different pathway by selectively inhibiting phosphodiesterase-4 (PDE4). This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A and leads to the phosphorylation of myosin light chain kinase, ultimately resulting in smooth muscle relaxation.[3]

Hyoscine Butylbromide, like this compound, is a quaternary ammonium anticholinergic compound that blocks muscarinic receptors on smooth muscle cells.[4][5]

Signaling Pathway Diagrams

cluster_0 This compound / Hyoscine Butylbromide Signaling Pathway Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds Gq/11 Gq/11 Muscarinic Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Ca_release Ca²⁺ Release PIP2->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Valethamate_Hyoscine This compound Hyoscine Butylbromide Valethamate_Hyoscine->Muscarinic Receptor Blocks

Anticholinergic Signaling Pathway

cluster_1 Drotaverine Signaling Pathway ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA PDE4 Phosphodiesterase 4 cAMP->PDE4 MLCK Myosin Light Chain Kinase PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation MLCK->Relaxation AMP 5'-AMP PDE4->AMP Drotaverine Drotaverine Drotaverine->PDE4 Inhibits

Drotaverine Signaling Pathway

Comparative Efficacy: Clinical Data

The primary clinical application for which this compound has been extensively studied is the acceleration of labor. The following tables summarize the quantitative data from comparative clinical trials.

Table 1: Efficacy in Shortening the First Stage of Labor (Primigravida)
Drug AdministrationMean Duration of Active First Stage of Labor (minutes)Mean Rate of Cervical Dilation (cm/hour)Study
This compound 220.681.86Sharma et al. (2001)[6]
Drotaverine HCl 193.962.04Sharma et al. (2001)[6]
Control (No Drug) 412.841.01Sharma et al. (2001)[6]
This compound 134.24-Unspecified Study[3]
Drotaverine HCl 101.58-Unspecified Study[3]
Table 2: Efficacy in Shortening the First Stage of Labor (Nulliparous Women)
Drug AdministrationMean Drug-Delivery Interval (minutes)Study
This compound 220.68Sharma et al. (2001)[6]
Drotaverine HCl 193.96Sharma et al. (2001)[6]
Control (No Drug) 412.84Sharma et al. (2001)[6]

Note: The efficacy of this compound has been debated, with some studies showing no significant difference compared to placebo.[7]

Comparative Side Effect Profile

Anticholinergic drugs are known for a range of side effects due to the widespread distribution of muscarinic receptors.

Table 3: Incidence of Common Side Effects in Labor
Side EffectThis compoundDrotaverine HClHyoscine + ValethamateStudy
Dry Mouth More commonLess common36.9%Sharma et al. (2001)[6], Tuladhar et al. (2019)
Tachycardia 3%No adverse effects noted19.2%Unspecified Study[6], Tuladhar et al. (2019)
Blurred Vision --47.7%Tuladhar et al. (2019)
Headache -1.3%-Unspecified Study[3]
Nausea --6.2%Tuladhar et al. (2019)
Dizziness --3.8%Tuladhar et al. (2019)
Flushing --2.3%Tuladhar et al. (2019)

Muscarinic Receptor Binding Affinity

A critical aspect of comparing anticholinergic drugs is their binding affinity for the different subtypes of muscarinic receptors (M1-M5). This determines their potency and potential for subtype-selective effects, which can influence their therapeutic efficacy and side-effect profile.

Comparator Anticholinergics: For comparative purposes, the binding affinities of well-characterized anticholinergics are presented below.

Table 4: Muscarinic Receptor Binding Affinities (Ki in nM) of Comparator Anticholinergics
DrugM1M2M3M4M5Reference
Atropine 1.27 ± 0.363.24 ± 1.162.21 ± 0.530.77 ± 0.432.84 ± 0.84APExBIO[8]
Hyoscine Butylbromide Generally considered non-selective with equal affinity for M1-M5----Deranged Physiology[5]

Lower Ki values indicate higher binding affinity.

Experimental Protocols

Clinical Trial Protocol: Comparison of Drotaverine HCl and this compound in Labor

This protocol is a generalized representation based on methodologies from published clinical trials.[3][6]

Patient_Recruitment Recruitment of Primigravida in Active Labor Inclusion_Criteria Inclusion Criteria: - Term pregnancy - Spontaneous labor - Cervical dilation 3-4 cm Patient_Recruitment->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria: - Complicated pregnancy - Previous uterine surgery - Contraindication to drugs Inclusion_Criteria->Exclusion_Criteria Randomization Randomization Exclusion_Criteria->Randomization Group_A Group A: Drotaverine HCl (40mg IM every 2 hrs) Randomization->Group_A Group_B Group B: This compound (8mg IM every 1 hr) Randomization->Group_B Monitoring Monitoring: - Partograph - Maternal vital signs - Fetal heart rate Group_A->Monitoring Group_B->Monitoring Data_Collection Data Collection: - Duration of labor stages - Rate of cervical dilation - Mode of delivery - Side effects - Neonatal outcomes Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Comparative Clinical Trial Workflow

Methodology:

  • Patient Selection: Recruit a cohort of women in active labor meeting specific inclusion and exclusion criteria.

  • Randomization: Randomly assign participants to receive either this compound or the comparator drug (e.g., Drotaverine Hydrochloride).

  • Drug Administration: Administer the assigned drug according to a predefined dosage and schedule.

  • Monitoring: Monitor the progress of labor using a partograph, and record maternal and fetal vital signs.

  • Outcome Measures: The primary outcomes are typically the duration of the active phase of the first stage of labor and the rate of cervical dilation. Secondary outcomes include the duration of the second and third stages of labor, mode of delivery, incidence of maternal side effects, and neonatal outcomes (e.g., Apgar scores).

  • Statistical Analysis: Analyze the collected data using appropriate statistical tests to determine any significant differences between the groups.

Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

This is a generalized protocol for determining the binding affinity of a compound to muscarinic receptors.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., PBS).

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plates to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is an anticholinergic drug with established use in clinical practice, particularly in obstetrics. However, comparative clinical data suggests that other agents, such as the PDE4 inhibitor Drotaverine Hydrochloride, may offer superior efficacy in labor augmentation with a more favorable side-effect profile. A significant limitation in the pharmacological characterization of this compound is the absence of publicly available muscarinic receptor binding affinity data. Further in vitro studies are warranted to elucidate its receptor subtype selectivity and to provide a more complete understanding of its pharmacological profile in comparison to other anticholinergic agents. This information would be invaluable for future drug development and for optimizing its clinical application.

References

In-Vitro Validation of Valethamate Bromide's Antispasmodic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro antispasmodic effects of Valethamate Bromide against other relevant compounds, supported by experimental data. The following sections detail the methodologies of key experiments, present comparative data in a structured format, and illustrate the underlying signaling pathways and experimental workflows.

Comparative Analysis of Antispasmodic Potency

This compound's primary mechanism of action is as an anticholinergic agent, competitively antagonizing muscarinic acetylcholine receptors to induce smooth muscle relaxation.[1][2] Its efficacy has been quantified in-vitro using isolated smooth muscle preparations, a standard method for evaluating antispasmodic agents.

An in-vitro study on isolated guinea pig ileum, a common model for intestinal smooth muscle, provides a quantitative measure of this compound's potency. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same effect, was determined for this compound and other antispasmodics against acetylcholine-induced contractions. A higher pA2 value indicates greater antagonist potency.

Table 1: Comparative Antagonist Potency (pA2 values) on Isolated Guinea Pig Ileum

Antispasmodic AgentpA2 Value (Mean ± SEM)
This compound 9.80 ± 0.12
Atropine9.93 ± 0.04
Dicyclomine9.39 ± 0.12
Hyoscine9.46 ± 0.05

Source: Deepraj and Nandakumar, 2008

This data indicates that this compound exhibits a high antagonist potency at muscarinic receptors in intestinal smooth muscle, comparable to the well-established anticholinergic agent, Atropine.

While direct in-vitro comparative studies on uterine smooth muscle are limited in the available literature, the primary clinical application of this compound is in obstetrics for facilitating cervical dilation, suggesting a significant effect on uterine tissue.[2][3][4]

Mechanistic Insights: A Comparative Overview

The antispasmodic effect of drugs can be achieved through various mechanisms. Here, we compare the established mechanism of this compound with that of Drotaverine Hydrochloride, another commonly used antispasmodic.

This compound:

  • Primary Mechanism: Muscarinic Receptor Antagonism. This compound blocks the action of acetylcholine at muscarinic receptors on smooth muscle cells. This prevents the downstream signaling cascade that leads to muscle contraction.[1][2]

Drotaverine Hydrochloride:

  • Primary Mechanism: Phosphodiesterase-4 (PDE4) Inhibition. Drotaverine inhibits the PDE4 enzyme, which is responsible for breaking down cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which in turn inhibits myosin light chain kinase (MLCK), a key enzyme in the contractile process, resulting in smooth muscle relaxation.[5][6][7]

  • Secondary Mechanism: Calcium Channel Blocking. Drotaverine has also been shown to exhibit calcium channel blocking properties, further contributing to its spasmolytic effect by reducing the influx of extracellular calcium required for muscle contraction.[6][7]

Experimental Protocols

The following is a detailed methodology for a standard in-vitro experiment to assess the antispasmodic activity of a compound using an isolated tissue organ bath, a technique widely used in pharmacological research.[1][8][9]

Isolated Tissue Organ Bath Experiment

Objective: To determine the potency of an antispasmodic agent by quantifying its ability to inhibit agonist-induced contractions of an isolated smooth muscle preparation.

Materials and Equipment:

  • Isolated tissue (e.g., guinea pig ileum, rat uterus)

  • Organ bath system with a water jacket for temperature control

  • Isotonic transducer and data acquisition system

  • Physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2)

  • Agonist solution (e.g., Acetylcholine)

  • Antagonist solutions (e.g., this compound, Drotaverine) at various concentrations

  • Standard laboratory glassware and pipettes

Procedure:

  • Tissue Preparation: A segment of the desired smooth muscle tissue is carefully dissected and mounted in the organ bath containing the physiological salt solution. One end of the tissue is attached to a fixed point, and the other is connected to the isotonic transducer.

  • Equilibration: The tissue is allowed to equilibrate for a period (e.g., 30-60 minutes) under a constant resting tension. During this time, the physiological salt solution is changed periodically.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve for the agonist (e.g., Acetylcholine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contractions until a maximal response is achieved.

  • Antagonist Incubation: The tissue is washed to remove the agonist, and a specific concentration of the antagonist (e.g., this compound) is added to the bath and incubated for a predetermined period.

  • Second Agonist Concentration-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.

  • Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, providing a quantitative measure of the antagonist's potency.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow.

G cluster_0 Acetylcholine Signaling Pathway cluster_1 This compound Action ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor G_Protein Gq/11 Protein M_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C DAG->PKC activates Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction VB This compound VB->M_Receptor Blocks

Caption: Acetylcholine-induced smooth muscle contraction pathway and the inhibitory action of this compound.

G cluster_0 Isolated Organ Bath Experimental Workflow Start Start Dissect Dissect Smooth Muscle Tissue Start->Dissect Mount Mount Tissue in Organ Bath Dissect->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Agonist_CRC1 Generate Agonist Concentration-Response Curve Equilibrate->Agonist_CRC1 Wash Wash Tissue Agonist_CRC1->Wash Add_Antagonist Add Antagonist (e.g., this compound) Wash->Add_Antagonist Incubate Incubate Add_Antagonist->Incubate Agonist_CRC2 Generate Second Agonist Concentration-Response Curve Incubate->Agonist_CRC2 Analyze Analyze Data (Calculate pA2) Agonist_CRC2->Analyze End End Analyze->End

References

A Comparative Analysis of Valethamate Bromide and Hyoscine Butylbromide in Obstetrics and Gastroenterology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Two Widely Used Antispasmodic Agents

Valethamate bromide and hyoscine butylbromide are two anticholinergic agents frequently employed in clinical practice to manage smooth muscle spasms. While both drugs share a common therapeutic goal of muscle relaxation, their clinical applications, efficacy, and side effect profiles exhibit notable differences. This guide provides a comprehensive, data-driven comparison of these two compounds, with a particular focus on their use in obstetrics for cervical dilation and in gastroenterology for the management of spasmodic pain.

Mechanism of Action: A Shared Pathway

Both this compound and hyoscine butylbromide exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors.[1][2] These receptors are integral to the parasympathetic nervous system's control over smooth muscle contraction. By blocking the action of acetylcholine, these drugs inhibit the downstream signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation.[3][4] This mechanism is pivotal to their therapeutic effects in various organs, including the uterus, gastrointestinal tract, and urinary bladder.[2] Hyoscine butylbromide also exhibits some activity at nicotinic receptors, which may contribute to a ganglion-blocking effect.[3]

cluster_Neuron Presynaptic Neuron cluster_Receptor Smooth Muscle Cell cluster_Drugs Anticholinergic Drugs ACh Acetylcholine (ACh) MR Muscarinic Receptor ACh->MR Binds to Contraction Smooth Muscle Contraction MR->Contraction Activates Gq-protein pathway VB This compound VB->MR Blocks HB Hyoscine Butylbromide HB->MR Blocks Relaxation Smooth Muscle Relaxation Contraction->Relaxation Inhibited by Drugs Start Patient Recruitment (Term pregnancy, active labor) Inclusion Inclusion Criteria Met? (e.g., cervical dilation 3-4 cm) Start->Inclusion Exclusion Exclusion Criteria Met? (e.g., contraindications) Inclusion->Exclusion No Randomization Randomization Inclusion->Randomization Yes GroupA Group A: This compound or Hyoscine Butylbromide Randomization->GroupA GroupB Group B: Placebo or Alternative Antispasmodic Randomization->GroupB Monitoring Monitoring of Labor Progression (Partogram, Cervical Dilation Rate) GroupA->Monitoring GroupB->Monitoring Data Data Collection (Duration of Labor Stages, Side Effects) Monitoring->Data Analysis Statistical Analysis Data->Analysis

References

Valethamate Bromide and Immunoassay Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valethamate bromide is a quaternary ammonium compound with anticholinergic and antispasmodic properties, primarily used to facilitate cervical dilation during labor. As with any therapeutic agent, understanding its potential to interfere with diagnostic laboratory tests is crucial for accurate patient monitoring and clinical trial data integrity. Immunoassays, a common diagnostic tool, are susceptible to interference from structurally similar compounds, leading to false-positive or false-negative results. This phenomenon, known as cross-reactivity, can have significant clinical and research implications.

This guide provides a comparative analysis of the potential cross-reactivity of this compound in common immunoassays. Due to a lack of direct experimental data on this compound in the published literature, this guide leverages principles of structural biology and immunoassay technology to hypothesize potential cross-reactivities. Furthermore, it provides a detailed experimental protocol for researchers to assess the cross-reactivity of this compound and other compounds in their specific assay systems.

Structural Analysis of this compound

This compound's chemical structure is N,N-diethyl-N-methyl-2-((3-methyl-2-phenylpentanoyl)oxy)ethanaminium bromide. Key structural features that could contribute to immunoassay cross-reactivity include:

  • Quaternary Ammonium Cation: The positively charged nitrogen atom with its associated alkyl groups is a prominent feature. Quaternary ammonium compounds are known to be immunogenic and can be targets for antibodies.

  • Phenylacetic Acid Derivative Core: The 3-methyl-2-phenylpentanoyl moiety is a derivative of phenylacetic acid. Compounds with a phenyl group attached to a carbonyl-containing side chain are common motifs in many drugs.

  • Ester Linkage: The ester bond connects the core structure to the quaternary ammonium head.

Potential for Cross-Reactivity in Immunoassays

Given its structural characteristics, this compound may have the potential to cross-react in immunoassays designed to detect other drugs that share similar structural motifs. For instance, immunoassays for certain drugs of abuse or therapeutic drugs that contain a phenyl group, an ester linkage, or a quaternary ammonium-like structure could theoretically show cross-reactivity.

It is important to note that immunoassay cross-reactivity is not solely dependent on structural similarity but also on the specific antibodies used in the assay and the assay format.[1][2][3] Therefore, empirical testing is essential to determine the actual level of cross-reactivity.

Comparative Data (Hypothetical)

The following table presents hypothetical cross-reactivity data for this compound and other structurally related compounds in a competitive immunoassay for a fictional analyte, "Analyte X," which shares structural similarities. This data is for illustrative purposes to highlight how such comparisons would be presented.

CompoundConcentration Tested (ng/mL)Signal Inhibition (%)Calculated Cross-Reactivity (%)
Analyte X (Calibrator) 10050100
This compound 10,000450.9
Compound A (Structural Analog) 5,000602.4
Compound B (Unrelated Structure) 50,000<5<0.1

Note: Cross-reactivity is calculated as (Concentration of Analyte X at 50% inhibition / Concentration of test compound at 50% inhibition) x 100.

Experimental Protocol for Cross-Reactivity Testing

This protocol describes a general method for determining the cross-reactivity of a compound, such as this compound, in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To determine the percentage of cross-reactivity of this compound and other test compounds in a specific immunoassay.

Materials:

  • Microtiter plate pre-coated with the capture antibody specific for the target analyte.

  • Target analyte standard solution.

  • This compound and other test compounds of known concentrations.

  • Enzyme-conjugated target analyte (tracer).

  • Substrate solution for the enzyme.

  • Stop solution.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare a standard curve of the target analyte in the assay buffer. Prepare serial dilutions of this compound and other test compounds in the assay buffer.

  • Assay Procedure: a. Add a fixed amount of the enzyme-conjugated target analyte (tracer) to all wells except for the blank. b. Add the standard dilutions, test compound dilutions, or control samples to the appropriate wells. c. Incubate the plate according to the manufacturer's instructions to allow for competitive binding. d. Wash the plate multiple times with wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate for a specified time to allow for color development. f. Stop the reaction by adding the stop solution. g. Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: a. Generate a standard curve by plotting the absorbance values against the concentration of the target analyte. b. Determine the concentration of the target analyte that produces 50% inhibition of the maximum signal (IC50). c. For each test compound, determine the concentration that produces 50% inhibition of the maximum signal. d. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Analyte Standards - Test Compound Dilutions add_samples Add Standards, Controls, & Test Compounds prep_reagents->add_samples prep_plate Prepare Coated Microtiter Plate add_tracer Add Enzyme-Conjugated Tracer to Wells prep_plate->add_tracer add_tracer->add_samples incubation1 Competitive Binding Incubation add_samples->incubation1 wash1 Wash Plate incubation1->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Color Development Incubation add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance add_stop->read_plate gen_curve Generate Standard Curve read_plate->gen_curve calc_ic50 Determine IC50 Values gen_curve->calc_ic50 calc_cross Calculate % Cross-Reactivity calc_ic50->calc_cross G cluster_key Legend cluster_scenario Binding Scenarios key_antibody Antibody key_analyte Target Analyte key_valethamate This compound key_binding Binding key_nobinding No Binding antibody1 Antibody analyte Target Analyte antibody1->analyte Specific Binding valethamate This compound (Structurally Similar) antibody1->valethamate Cross-Reactivity unrelated Unrelated Compound antibody1->unrelated No Binding

References

A Head-to-Head Comparison of Valethamate Bromide and Atropine on Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of Valethamate Bromide and Atropine on smooth muscle. While both compounds are classified as anticholinergic agents, this document delves into their mechanisms of action, presents available quantitative data, and outlines detailed experimental protocols for their direct comparison. A notable finding of this review is the conspicuous absence of publicly available in vitro quantitative potency data for this compound, a factor of considerable importance for researchers in pharmacology and drug development.

Overview and Mechanism of Action

Both this compound and Atropine exert their primary effect by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are pivotal in mediating the parasympathetic nervous system's control over smooth muscle contraction in various organs, including the gastrointestinal tract, urinary bladder, and uterus.[1] By blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), both drugs lead to smooth muscle relaxation.

Atropine , a tertiary amine belladonna alkaloid, is a well-characterized, non-selective muscarinic antagonist. It has been a cornerstone in pharmacological research and clinical practice for decades, with extensive data available on its potency and effects across all five muscarinic receptor subtypes (M1-M5).

This compound is a quaternary ammonium compound, also described as an anticholinergic and antispasmodic agent.[1][3] It is primarily used in clinical settings, particularly in obstetrics, to facilitate cervical dilation during labor.[4][5] Despite its clinical use, there is a significant lack of published in vitro pharmacological data to quantify its potency and selectivity on muscarinic receptors.

Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism

The following diagram illustrates the general mechanism of action for both this compound and Atropine at the cellular level.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine mAChR Muscarinic Acetylcholine Receptor (M3) Acetylcholine->mAChR Binds to Antagonist This compound / Atropine Antagonist->mAChR Blocks Gq Gq Protein mAChR->Gq Activates Relaxation Smooth Muscle Relaxation mAChR->Relaxation Leads to PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: Antagonism of the M3 muscarinic receptor signaling pathway.

Quantitative Comparison of Potency

A critical aspect of comparing two antagonists is their potency, often expressed as the equilibrium dissociation constant (KB) or its negative logarithm (pKB), or as a pA2 value derived from Schild analysis. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

Atropine

Atropine has been extensively studied, and its potency has been determined in various smooth muscle tissues. The following table summarizes representative pA2 values for Atropine from the literature.

TissueAgonist UsedpA2 ValueReference(s)
Guinea Pig IleumAcetylcholine~8.9 - 9.2
Guinea Pig TracheaCarbachol~8.8 - 9.1
Rat BladderCarbachol~8.5 - 9.0
Human ColonCarbachol~8.6 - 8.7

Note: The exact pA2 values can vary depending on the specific experimental conditions, such as temperature, pH, and the agonist used.

This compound

Crucially, a thorough search of the scientific literature reveals a lack of publicly available in vitro data quantifying the potency of this compound on smooth muscle, such as pA2, KB, or IC50 values from competitive binding or functional assays. This data gap prevents a direct quantitative comparison with Atropine. While its clinical efficacy in obstetrics is documented, its fundamental pharmacological properties at the receptor level are not well-characterized in the public domain.

Experimental Protocols

For researchers aiming to conduct a direct head-to-head comparison of this compound and Atropine, the following experimental protocols are provided based on standard organ bath techniques.

Isolated Tissue Preparation (e.g., Guinea Pig Ileum)
  • Animal Euthanasia and Tissue Dissection: Humanely euthanize a guinea pig in accordance with institutional animal care and use committee guidelines. Open the abdominal cavity and carefully excise a segment of the terminal ileum.

  • Tissue Cleaning and Sectioning: Place the ileum segment in a petri dish containing Krebs-Henseleit solution at room temperature. Gently flush the lumen with the same solution to remove intestinal contents. Cut the ileum into segments of approximately 1.5-2 cm in length.

  • Mounting: Tie one end of the ileum segment to a tissue holder and the other end to an isometric force transducer using surgical silk. Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with washes of fresh Krebs-Henseleit solution every 15 minutes.

Schild Analysis for Antagonist Potency (pA2 Determination)
  • Cumulative Agonist Concentration-Response Curve (Control): After equilibration, obtain a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the contractile response until a maximal response is achieved.

  • Washout and Antagonist Incubation: Wash the tissue repeatedly to return to baseline tension. Introduce a known concentration of the antagonist (this compound or Atropine) into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to reach equilibrium.

  • Second Cumulative Agonist Concentration-Response Curve: In the continued presence of the antagonist, repeat the cumulative addition of the agonist to obtain a second concentration-response curve.

  • Repeat with Different Antagonist Concentrations: Repeat steps 2 and 3 with at least two other concentrations of the same antagonist.

  • Data Analysis:

    • Calculate the EC50 (concentration of agonist producing 50% of the maximal response) for each agonist curve (control and in the presence of different antagonist concentrations).

    • For each antagonist concentration, calculate the dose ratio (DR) = EC50 (with antagonist) / EC50 (control).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • The pA2 value is the x-intercept of the Schild plot where the regression line has a slope of 1.

Experimental Workflow Diagram

G A Isolate Smooth Muscle (e.g., Guinea Pig Ileum) B Mount in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) A->B C Equilibrate under Tension (1g, 60 min) B->C D Generate Control Agonist Concentration-Response Curve (e.g., Acetylcholine) C->D E Washout D->E F Incubate with Antagonist (this compound or Atropine) Concentration 1 E->F G Generate Agonist Curve in Presence of Antagonist 1 F->G H Washout G->H I Incubate with Antagonist Concentration 2 H->I J Generate Agonist Curve in Presence of Antagonist 2 I->J K ... J->K L Data Analysis: Calculate Dose Ratios Construct Schild Plot Determine pA₂ Value K->L

Caption: Workflow for determining the pA₂ value of an antagonist.

Conclusion

Atropine is a potent, non-selective muscarinic antagonist with well-documented effects on smooth muscle across a variety of tissues. In contrast, while this compound is used clinically for its smooth muscle relaxant properties and is understood to act as an anticholinergic agent, there is a significant and surprising lack of publicly available in vitro pharmacological data to quantify its potency. This data gap highlights an opportunity for further research to fully characterize the pharmacological profile of this compound. Such studies, employing the protocols outlined in this guide, would be invaluable for a more complete understanding of its mechanism of action and for direct comparison with other antimuscarinic drugs like Atropine. For researchers and drug development professionals, this lack of data may influence decisions regarding the selection of tool compounds for research or the further development of this compound for other clinical indications.

References

A Comparative Guide to a Validated RP-HPLC Method for the Quantification of Valethamate Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new, sensitive, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Valethamate Bromide in pharmaceutical formulations. The performance of this method is compared with alternative analytical techniques, supported by detailed experimental data and protocols to facilitate its adoption and implementation in a quality control or research setting.

Comparative Analysis of Analytical Methods

The newly validated RP-HPLC method demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision. The following tables summarize the quantitative validation parameters of this method and compare it with other reported analytical techniques for this compound quantification.

Table 1: Validation Summary of the New RP-HPLC Method

Validation ParameterResult
Linearity Range5-30 µg/mL[1][2]
Correlation Coefficient (r²)0.9975[1][2]
Limit of Detection (LOD)0.22 µg/mL[1][2]
Limit of Quantification (LOQ)0.68 µg/mL[1][2]
Accuracy (% Recovery)99.67 - 100.66%[1][2]
Precision (%RSD)< 2%[1][2]
SpecificitySpecific
RobustnessRobust[1]

Table 2: Comparison with Alternative Analytical Methods

MethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Key Features
New RP-HPLC 5-30 [1][2]0.22 [1][2]0.68 [1][2]High sensitivity and robustness [1][2]
RP-HPLC (Alternative)40-240[3]1.0271[3]3.1126[3]Wider linearity range but lower sensitivity[3]
UFLC2-12[4]Not explicitly statedNot explicitly statedUltra-fast analysis time[4]
HPTLC20-100[5]6[5]18[5]Simple, rapid, and precise for bulk and dosage forms[5]

Experimental Protocols

Protocol 1: Validated RP-HPLC Method for this compound Quantification

This protocol details the procedure for the newly validated, sensitive, and robust RP-HPLC method.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: LC 2010cHT[1]

  • Column: Luna HPLC analytical C18 (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile: Water (20:80 v/v)[1][6]

  • Flow Rate: 0.4 mL/min[1]

  • Detection: PDA detector at 200 nm[1][6]

  • Injection Volume: 20 µL

  • Runtime: Approximately 10 minutes (Retention time for this compound is ~4.62 min)[1]

2. Reagent and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[1]

  • Calibration Curve Solutions: Prepare a series of dilutions from the standard stock solution to obtain concentrations ranging from 5 to 30 µg/mL.[1]

  • Sample Preparation (Injectable Formulation): For a marketed formulation, dilute the sample to a final concentration of 15 µg/mL with the mobile phase.[1]

3. Method Validation Procedure: The method was validated according to ICH Q2 (R1) guidelines for the following parameters:[1]

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area against the concentration. The correlation coefficient should be >0.99.[1]

  • Accuracy: Perform recovery studies by spiking a known concentration of the standard drug into the pre-analyzed sample solution at three different levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.[1]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of a sample solution (e.g., 15 µg/mL) on the same day. The %RSD should be less than 2%.[1]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. The %RSD should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ from the standard deviation of the response and the slope of the calibration curve using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).[4]

  • Specificity: Analyze blank, standard, and sample solutions to ensure no interference from excipients at the retention time of this compound.

  • Robustness: Intentionally vary chromatographic conditions (e.g., flow rate, mobile phase composition, detection wavelength) and observe the effect on the results. The %RSD should remain within acceptable limits.[1]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of the new analytical method for this compound quantification.

G cluster_validation Validation Parameters start Start: Method Development Objective: Quantify this compound optimization Chromatographic Condition Optimization start->optimization validation_protocol ICH Q2(R1) Validation Protocol Design optimization->validation_protocol linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (Recovery Studies) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision specificity Specificity validation_protocol->specificity lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness data_analysis Data Analysis & Statistical Evaluation linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis report Final Validation Report & Method Implementation data_analysis->report

References

Drotaverine Demonstrates Superiority Over Valethamate Bromide in Accelerating Labor and Enhancing Maternal Comfort

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of multiple clinical studies indicates that Drotaverine hydrochloride is a more effective and safer option than Valethamate bromide for accelerating cervical dilation and shortening the duration of labor, particularly in first-time mothers. The data consistently show that Drotaverine leads to a faster rate of cervical dilation, a shorter active phase of labor, and fewer maternal side effects compared to this compound.

Drotaverine, a selective inhibitor of phosphodiesterase IV (PDE IV), and Valethamate, an anticholinergic agent, are both utilized to alleviate cervical spasms and facilitate labor progression. However, a growing body of evidence from randomized controlled trials highlights significant differences in their clinical performance.

Efficacy in Labor Augmentation

Clinical trials have consistently demonstrated Drotaverine's superior efficacy in shortening the duration of the active phase of labor. In a study involving primigravida women, the mean duration of the active labor phase was significantly shorter in the Drotaverine group (200.89 minutes) compared to the Valethamate group (248.92 minutes). Another study reported that the mean cervical dilatation rate was significantly higher with Drotaverine (1.5570 cm/hr) compared to Valethamate (1.0840 cm/hr)[1][2][3]. This accelerated dilation contributes to a shorter overall labor time.

Further supporting these findings, one trial revealed that the injection-to-delivery interval was shorter with Drotaverine (193.96 minutes) than with Valethamate (220.68 minutes)[4]. The rate of cervical dilation was also higher in the Drotaverine group (2.04 cm/h) compared to the Valethamate group (1.86 cm/h)[4]. Similarly, another comparative study found the mean drug delivery interval to be 101.58 minutes for Drotaverine, significantly shorter than the 134.24 minutes observed with Valethamate[5].

The number of injections required to achieve full cervical dilation is also notably lower with Drotaverine. One study reported that 50% of women in the Valethamate group required three doses, compared to only 21.4% in the Drotaverine group. Another trial indicated that the mean number of Drotaverine injections was 1.67, while it was 2.53 for Valethamate[6].

Comparative Safety Profile

Drotaverine has consistently shown a more favorable safety profile with fewer and less severe side effects than this compound. A significant advantage of Drotaverine is the near absence of dry mouth, a common and uncomfortable side effect associated with Valethamate. In one study, 95.7% of women in the Valethamate group experienced dry mouth, whereas none in the Drotaverine group did.

Other side effects noted with Valethamate include tachycardia (increased heart rate), flushing of the face, and blurred vision[5][7]. While some minor side effects like headache have been occasionally reported with Drotaverine, they are generally less frequent and severe than those associated with Valethamate[5][7]. Importantly, no significant adverse effects on the fetus have been reported for either drug in the compared studies[4].

Quantitative Data Summary

ParameterDrotaverine HydrochlorideThis compoundControl/PlaceboSource
Mean Duration of Active Labor (Primigravida) 200.89 min248.92 min-
186.3 min254.2 min-[8]
187.200 min279.850 min-[1][2][3]
Mean Duration of Active Labor (Multigravida) 140.76 min172.82 min-[8]
Mean Rate of Cervical Dilation 3.0 cm/h (SD 1.4)2.4 cm/h (SD 0.9)1.9 cm/h (SD 0.6)[7]
1.92 cm/h (Primigravida)1.44 cm/h (Primigravida)-[8]
2.58 cm/h (Multigravida)2.19 cm/h (Multigravida)-[8]
2.04 cm/h1.86 cm/h1.01 cm/h[4]
1.5570 cm/hr1.0840 cm/hr-[1][2][3]
Mean Injection-to-Delivery Interval 183.2 min (SD 78.8)206.5 min (SD 69.7)245 min (SD 70.9)[7]
193.96 min220.68 min412.84 min[4]
101.58 min134.24 min-[5]
Mean Number of Injections 1.27 (SD 0.55)4.17 (SD 1.62)-[5]
1.67 (SD 0.75)2.53 (SD 0.67)-[6]
Incidence of Dry Mouth 0%95.7%-
Incidence of Tachycardia 2.7%Not specified, but noted-[5]
0%3%-[1][2]

Experimental Protocols

The majority of the cited studies employed a randomized controlled trial design. A common methodology involved the recruitment of primigravida or multigravida women in the active phase of labor (typically with cervical dilation of 3-4 cm).

Drotaverine Hydrochloride Administration:

  • Dosage: 40 mg administered intramuscularly or intravenously[8].

  • Frequency: Repeated every 2 hours, with a maximum of 3 doses[8].

This compound Administration:

  • Dosage: 8 mg administered intramuscularly or intravenously[8].

  • Frequency: Repeated every hour for a maximum of 3 doses[7] or every half an hour for a maximum of 6 doses[8].

Outcome Measures:

  • Primary: Rate of cervical dilation and duration of the active phase of labor.

  • Secondary: Injection-to-delivery interval, mode of delivery, maternal side effects, and neonatal outcomes (e.g., Apgar scores).

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_intervention Intervention Groups cluster_outcome Outcome Assessment p Parturients in Active Labor (3-4 cm cervical dilation) rand Random Allocation p->rand drota Drotaverine HCl (40mg IM/IV) rand->drota Group A val This compound (8mg IM/IV) rand->val Group B outcomes Primary & Secondary Outcomes - Cervical Dilation Rate - Duration of Labor - Side Effects - Neonatal Outcomes drota->outcomes val->outcomes

Caption: Experimental workflow for comparative clinical trials of Drotaverine and Valethamate.

signaling_pathways cluster_drotaverine Drotaverine Pathway cluster_valethamate Valethamate Pathway drota Drotaverine pde4 Phosphodiesterase IV (PDE IV) drota->pde4 inhibits camp Increased intracellular cAMP pde4->camp leads to relax_d Smooth Muscle Relaxation (Cervical Dilation) camp->relax_d val This compound m_receptors Muscarinic Receptors val->m_receptors blocks relax_v Smooth Muscle Relaxation (Cervical Dilation) val->relax_v ach Acetylcholine (ACh) ach->m_receptors activates spasm Smooth Muscle Spasm m_receptors->spasm causes

Caption: Simplified signaling pathways for Drotaverine and this compound.

References

A Comparative Analysis of Valethamate Bromide for Cervical Dilation in Labor

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the clinical data on Valethamate Bromide's efficacy and safety in comparison to placebo and an active alternative, Drotaverine Hydrochloride, for the acceleration of the first stage of labor.

This guide provides a comprehensive comparison of this compound's performance against a placebo and an alternative drug, Drotaverine Hydrochloride, in the context of facilitating cervical dilation during childbirth. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data from clinical trials, detailed experimental protocols, and visualizations of the relevant pharmacological pathways.

Executive Summary

This compound, an anticholinergic agent, has been studied for its potential to shorten the duration of the first stage of labor. Clinical evidence regarding its efficacy is mixed, with some placebo-controlled studies demonstrating a statistically significant reduction in labor duration, while others show no significant difference. As an alternative, Drotaverine Hydrochloride, a phosphodiesterase-4 (PDE4) inhibitor, has also been evaluated for the same indication and has shown efficacy in several trials. This guide presents the available data to facilitate an evidence-based comparison of these interventions.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from placebo-controlled and comparative clinical trials of this compound and Drotaverine.

Table 1: this compound vs. Placebo in the First Stage of Labor

StudyIntervention Group (this compound)Placebo GroupOutcome Measure: Duration of Active Phase of Labor (minutes)p-value
Batukan et al. (Primiparas)210.3 ± 93.5287.1 ± 130.3Shorter duration with this compound0.015
Batukan et al. (Multiparas)187.1 ± 81.4241.9 ± 131.1No significant difference0.11
Unnamed Study (cited in Bakacak et al.)225219No significant difference> 0.05

Table 2: this compound vs. Drotaverine Hydrochloride vs. Placebo

StudyIntervention Group (this compound)Intervention Group (Drotaverine)Placebo GroupOutcome Measure: Injection-Delivery Interval (minutes)
Sharma et al.220.68193.96412.84Both drugs reduced interval compared to placebo
Madhu et al.206.5 ± 69.7183.2 ± 78.8245 ± 70.9Both drugs reduced interval compared to placebo
StudyIntervention Group (this compound)Intervention Group (Drotaverine)Placebo GroupOutcome Measure: Rate of Cervical Dilation (cm/hour)
Sharma et al.1.862.041.01Both drugs increased rate compared to placebo
Madhu et al.2.4 ± 0.93.0 ± 1.41.9 ± 0.6Both drugs increased rate compared to placebo

Table 3: Comparative Safety Profile - Common Side Effects

Side EffectThis compound (Incidence)Drotaverine Hydrochloride (Incidence)Placebo (Incidence)
Maternal TachycardiaReported as a common side effect[1][2]Not commonly reportedLess frequent
Dry MouthFrequently reported[2]Not commonly reportedLess frequent
FlushingReported[2]Not commonly reportedLess frequent
HeadacheLess commonly reportedA few patients reported headaches[3]Less frequent

Experimental Protocols

The clinical trials cited in this guide generally followed a similar methodology. Below is a synthesized experimental protocol based on these studies.

Objective: To evaluate the efficacy and safety of this compound in accelerating the first stage of labor.

Study Design: Randomized, placebo-controlled, and in some cases, active-comparator controlled, double-blind studies.

Participant Population:

  • Inclusion Criteria: Primigravida or multigravida women with a singleton pregnancy at term (37-41 weeks of gestation), in the active phase of spontaneous labor (cervical dilation of 3-4 cm), with regular uterine contractions.

  • Exclusion Criteria: Patients with any medical or obstetrical complications, such as pre-eclampsia, antepartum hemorrhage, previous uterine scarring, or known hypersensitivity to the study drugs.

Interventions:

  • This compound Group: Intramuscular injection of 8 mg this compound, repeated at intervals (e.g., every 30 minutes to 1 hour) for a maximum of three doses.[4]

  • Drotaverine Hydrochloride Group: Intramuscular injection of 40 mg Drotaverine Hydrochloride, repeated at intervals (e.g., every 2 hours) for a maximum of three doses.

  • Placebo Group: Intramuscular injection of a matching placebo (e.g., normal saline).

Outcome Measures:

  • Primary Outcome: Duration of the active phase of the first stage of labor (from the time of first injection to full cervical dilation).

  • Secondary Outcomes:

    • Rate of cervical dilation (cm/hour).

    • Injection-to-delivery interval.

    • Mode of delivery (spontaneous vaginal, assisted vaginal, or cesarean section).

    • Maternal side effects (e.g., tachycardia, dry mouth, flushing).

    • Neonatal outcomes (e.g., Apgar scores, birth weight).

Data Analysis: Statistical tests such as the t-test and chi-square test were used to compare the outcomes between the different groups, with a p-value of <0.05 considered statistically significant.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the mechanisms of action for this compound and its alternative, Drotaverine Hydrochloride.

Valethamate_Bromide_Pathway cluster_membrane Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling ACh Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds & Activates Gq Gq Protein M3_Receptor->Gq Activates Valethamate Valethamate Bromide Valethamate->M3_Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

This compound's anticholinergic mechanism.

Drotaverine_Pathway cluster_cell Smooth Muscle Cell ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades to Drotaverine Drotaverine Drotaverine->PDE4 Inhibits Relaxation Smooth Muscle Relaxation PKA->Relaxation

Drotaverine's PDE4 inhibitor mechanism.
Experimental Workflow

Experimental_Workflow cluster_screening Patient Screening & Enrollment cluster_intervention Randomization & Intervention cluster_outcome Data Collection & Analysis Patient_Pool Pregnant Women in Spontaneous Labor Inclusion_Criteria Inclusion Criteria Met? (Term, Singleton, Active Labor) Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met? (Complications, Contraindications) Inclusion_Criteria->Exclusion_Criteria No Eligible_Patients Eligible Patient Cohort Inclusion_Criteria->Eligible_Patients Yes Randomization Randomization Eligible_Patients->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Alternative/Placebo) Randomization->Group_B Drug_Admin Drug Administration (Intramuscular) Group_A->Drug_Admin Group_B->Drug_Admin Monitoring Monitoring of Labor Progression & Maternal/Fetal Vitals Drug_Admin->Monitoring Data_Collection Data Collection (Labor Duration, Dilation Rate, Side Effects) Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Comparison Statistical_Analysis->Results

A generalized clinical trial workflow.

References

Safety Operating Guide

Proper Disposal of Valethamate Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Valethamate Bromide, ensuring compliance with regulatory standards and promoting a safe laboratory environment. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.

This compound is a quaternary ammonium anticholinergic agent. Proper disposal is crucial to prevent environmental contamination and ensure personnel safety. The following procedures are based on general principles of pharmaceutical waste management and information from Safety Data Sheets (SDS).

Waste Characterization and Segregation

The first critical step is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA). Based on available information, this compound is not explicitly listed as a P- or U-series hazardous waste. However, a waste product containing this compound could be considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

Actionable Steps:

  • Consult your institution's Environmental Health and Safety (EHS) department: This is the most critical step. Your EHS department can provide specific guidance on waste classification and disposal procedures that comply with local, state, and federal regulations.

  • Review the Safety Data Sheet (SDS): The SDS for this compound will contain information on its hazards.[1] While it may not provide a definitive waste code, the hazard statements are crucial for a proper waste determination. This compound is generally labeled as harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department. Keep it separate from non-hazardous trash.

Packaging and Labeling

Proper packaging and labeling are essential for safe handling and disposal.

Actionable Steps:

  • Select an appropriate container: Use a container that is compatible with this compound. The original container, if in good condition, is often a suitable choice. The container must have a secure, tight-fitting lid.

  • Label the container clearly: The label should include:

    • The words "Hazardous Waste" (if determined to be so).

    • The full chemical name: "this compound".

    • The CAS number: 90-22-2.

    • An indication of the hazards (e.g., "Toxic," "Harmful").

    • The accumulation start date.

    • The name and contact information of the generating laboratory or researcher.

On-site Accumulation and Storage

Store this compound waste safely and in compliance with regulations.

Actionable Steps:

  • Store in a designated area: Keep the waste container in a well-ventilated, secure area, away from incompatible materials. The SDS may specify materials to avoid.[1]

  • Secondary containment: It is best practice to store the waste container in a secondary container to prevent spills or leaks.

  • Limit accumulation time and quantity: Adhere to the accumulation time and volume limits for hazardous waste as specified by the EPA and your state's regulations.

Disposal Procedures

The final disposal method depends on the waste classification.

  • If classified as RCRA Hazardous Waste: The waste must be disposed of through a licensed hazardous waste contractor. Your institution's EHS department will coordinate the pickup and disposal. The waste will likely be incinerated at a permitted hazardous waste incineration facility.

  • If classified as Non-Hazardous Pharmaceutical Waste: Even if not classified as RCRA hazardous, this compound should not be disposed of in the regular trash or poured down the drain. Improper disposal of pharmaceuticals can lead to environmental contamination. This waste should be managed as a non-hazardous industrial waste and sent for incineration through a licensed waste management facility.

Never flush this compound down the sewer system.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and secure the area.

  • Wear appropriate Personal Protective Equipment (PPE): This includes gloves, safety goggles, and a lab coat. If there is a risk of airborne dust or aerosols, respiratory protection may be necessary.[1]

  • Contain the spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled material.

  • Clean the area: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate the area: Clean the spill area with an appropriate solvent or detergent and water.

  • Report the spill: Report the incident to your supervisor and EHS department.

Quantitative Data Summary
Generator StatusMonthly Generation Rate of Non-Acute Hazardous WasteOn-site Accumulation Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1,000 kg (2,200 lbs)
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)≤ 6,000 kg (13,200 lbs) for up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)No quantity limit, but must be removed from site within 90 days

Note: State regulations may be more stringent than federal regulations.

Experimental Protocols

This document does not cite specific experiments but provides general disposal protocols. For detailed experimental methodologies involving this compound, please refer to your specific research protocols and consult with your principal investigator.

Logical Relationship Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Valethamate_Disposal_Workflow start Start: this compound Waste Generated waste_char Waste Characterization: Consult EHS and SDS start->waste_char is_hazardous Is the waste RCRA Hazardous? waste_char->is_hazardous package_hazardous Package and Label as 'Hazardous Waste' is_hazardous->package_hazardous Yes package_non_hazardous Package and Label as 'Non-Hazardous Pharmaceutical Waste' is_hazardous->package_non_hazardous No store Accumulate in a Designated, Secure Area package_hazardous->store package_non_hazardous->store ehs_pickup Arrange for Pickup by EHS/Licensed Contractor store->ehs_pickup incineration Final Disposal: Incineration at a Permitted Facility ehs_pickup->incineration end End of Disposal Process incineration->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Valethamate Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Valethamate Bromide, a compound requiring careful management. By adhering to these procedural steps, you can minimize risk and maintain a secure workspace.

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols and handling procedures is critical.

Personal Protective Equipment (PPE)

The appropriate PPE is your first line of defense against exposure. The following table summarizes the recommended equipment for various laboratory activities involving this compound.

SituationRequired Personal Protective Equipment
General Laboratory Use Safety goggles with side-shields, protective gloves, impervious clothing/lab coat.[1][2]
Procedures with Risk of Aerosol or Dust Formation A suitable respirator in addition to standard PPE. Use only in areas with appropriate exhaust ventilation.[1][4]
Large Scale Operations or Emergency Situations A NIOSH/MSHA or European Standard EN 136 approved respirator.[3] Wear a self-contained breathing apparatus in case of fire.[2][4]
Compound Dispensing and Weighing Use of a fume hood or other ventilated enclosure is recommended to minimize inhalation exposure.

It is crucial to always wash your hands thoroughly after handling the compound, even when gloves have been worn.[1][2] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

Handling and Storage Procedures

Proper handling and storage are essential to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Avoid all contact with skin and eyes.[4]

  • Prevent the formation of dust and aerosols.[4]

  • Ensure adequate ventilation in the work area.[1][2] A safety shower and eye wash station should be readily accessible.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]

Emergency and First Aid Protocols

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Skin Contact Take off contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[1][2][4] If skin irritation persists, consult a physician.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air.[1][2][3] If breathing is difficult, provide artificial respiration.[3] Seek medical attention if symptoms occur.[3]
Ingestion Rinse mouth with water.[1][3] Do NOT induce vomiting.[3] Call a physician or poison control center immediately.[4]

Disposal Plan

The disposal of this compound and its containers must be handled responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of the contents and container in accordance with all local, state, and federal regulations.[1]

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[4]

  • Do not release the chemical into the environment or allow it to enter drains or water courses.[1]

  • Contaminated materials, such as paper towels and gloves, should be sealed in a sturdy, labeled plastic container or double-bagged for disposal as hazardous waste.[5]

The following workflow diagram outlines the key steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol a Assess Risks & Review SDS b Ensure Proper Ventilation a->b c Don Appropriate PPE b->c d Weigh/Handle in Ventilated Enclosure c->d Proceed to Handling e Perform Experiment d->e f Decontaminate Work Surfaces e->f g Segregate Waste f->g Proceed to Disposal h Label Hazardous Waste Container g->h i Store Waste in Designated Area h->i j Arrange for Licensed Disposal i->j k Exposure Event l Administer First Aid k->l m Seek Medical Attention l->m n Report Incident m->n

A workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valethamate Bromide
Reactant of Route 2
Reactant of Route 2
Valethamate Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.